7-Methoxyquinolin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVXEFSGHJKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589052 | |
| Record name | 7-Methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103040-78-4 | |
| Record name | 7-Methoxy-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103040-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Methoxyquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the preparation of 7-Methoxyquinolin-4-amine, a key intermediate in pharmaceutical research and development. This document details the requisite experimental protocols, presents quantitative data in a structured format, and includes mechanistic diagrams to facilitate a thorough understanding of the synthetic process.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active compounds. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of the methoxy and amine functionalities allows for diverse chemical modifications to modulate pharmacological properties. The most prevalent and reliable synthetic approach to this compound is a multi-step process, which will be the focus of this guide.
Primary Synthesis Pathway
The most widely adopted synthetic route to this compound proceeds through a three-step sequence:
-
Gould-Jacobs Reaction: The initial formation of the quinoline core is achieved through the reaction of 3-methoxyaniline with an appropriate malonic ester derivative, followed by a high-temperature cyclization to yield 7-methoxy-4-hydroxyquinoline.
-
Chlorination: The hydroxyl group at the 4-position is subsequently converted to a more reactive chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to produce 4-chloro-7-methoxyquinoline.
-
Amination: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro substituent is displaced by an amino group to furnish the target molecule, this compound.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Steps and Mechanisms
Step 1: Gould-Jacobs Reaction - Synthesis of 7-Methoxy-4-hydroxyquinoline
The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines.[1] It commences with the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by a thermal cyclization.[1]
Mechanism:
The reaction proceeds in two main stages:
-
Condensation: 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon of the malonate derivative (e.g., 5-methoxymethylene-2,2-dimethyl-[2][3]dioxane-4,6-dione), leading to the formation of a vinylogous amide intermediate with the elimination of an alcohol or other leaving group.[1]
-
Thermal Cyclization: At high temperatures, the intermediate undergoes an intramolecular 6-electron cyclization (an electrocyclic reaction), followed by tautomerization to yield the more stable 4-hydroxyquinoline aromatic system.[1]
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxyquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxyquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities and mechanism of action. The strategic placement of a methoxy group at the 7-position and an amino group at the 4-position of the quinoline ring system provides a valuable platform for the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical parameters for this compound is presented below.
Quantitative Data Summary
The following table provides a consolidated overview of the calculated and, where available, experimentally determined physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | N/A |
| Molecular Weight | 174.20 g/mol | N/A |
| Boiling Point | 369.649 °C at 760 mmHg | LookChem |
| Density | 1.218 g/cm³ | LookChem |
| Flash Point | 177.357 °C | LookChem |
| logP (Octanol-Water Partition Coefficient) | 2.40680 | LookChem |
| Refractive Index | 1.664 | LookChem |
| Polar Surface Area (PSA) | 48.14 Ų | LookChem |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 3 | LookChem |
| Rotatable Bond Count | 1 | LookChem |
| Exact Mass | 174.079312947 Da | LookChem |
Solubility Profile
The solubility of this compound is significantly influenced by pH. As an aromatic amine, it exhibits limited solubility in neutral aqueous buffers due to the hydrophobic nature of the quinoline core.[1]
-
In Acidic Conditions: The amine group becomes protonated at lower pH, forming a positively charged ammonium salt. This salt form is more polar and demonstrates significantly enhanced solubility in aqueous solutions.[1]
-
In Neutral to Basic Conditions: At neutral or higher pH, the amine group is in its less polar free base form, resulting in lower aqueous solubility.[1]
-
Co-solvents: The use of water-miscible organic co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) can effectively increase the solubility of this compound by reducing the overall polarity of the solvent system.[1]
Acidity and Basicity (pKa)
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the quinoline ring system followed by the introduction of the amino group. A common and effective strategy is through a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline precursor.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound, starting from 3-methoxyaniline.
Caption: General synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline
This step involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a high-temperature cyclization.
-
Materials: 3-methoxyaniline, diethyl ethoxymethylenemalonate, diphenyl ether (or a similar high-boiling solvent).
-
Procedure:
-
A mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate is heated, often without a solvent initially, to form the enamine intermediate.
-
The resulting intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (typically >200 °C) to effect cyclization.
-
Upon cooling, the product, 4-hydroxy-7-methoxyquinoline, precipitates and can be collected by filtration.
-
The crude product is then washed with a suitable solvent (e.g., ethanol) to remove impurities.
-
Step 2: Synthesis of 4-Chloro-7-methoxyquinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent amination step.
-
Materials: 4-hydroxy-7-methoxyquinoline, phosphorus oxychloride (POCl₃).
-
Procedure:
-
4-Hydroxy-7-methoxyquinoline is treated with an excess of phosphorus oxychloride.
-
The reaction mixture is heated under reflux for a specified period to ensure complete conversion.
-
After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation under reduced pressure.
-
The residue is then cautiously quenched with ice water and neutralized with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.
-
The crude 4-chloro-7-methoxyquinoline is collected by filtration, washed with water, and dried.
-
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution where the chloro group is displaced by an amino group.
-
Materials: 4-chloro-7-methoxyquinoline, an ammonia source (e.g., aqueous ammonia, ammonium salt with a base), a suitable solvent (e.g., phenol, ethanol).
-
Procedure:
-
4-Chloro-7-methoxyquinoline is heated with a source of ammonia in a sealed vessel. The reaction conditions (temperature and pressure) will vary depending on the reactivity of the substrate and the ammonia source used.
-
Alternatively, the reaction can be carried out with a primary or secondary amine in a suitable solvent, often with the addition of a base to neutralize the HCl generated.[2]
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated a range of biological activities, most notably as antimicrobial and potential anticancer agents. The core quinoline structure is a key feature of many established drugs.
Antimicrobial Activity
Quinolone antibiotics function by interfering with bacterial DNA replication.[3] They target two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[4][5][6][7]
-
Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Inhibition of Topoisomerase IV: This enzyme is primarily involved in decatenating replicated daughter chromosomes, allowing for their segregation into daughter cells.
By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[5][6]
The following diagram illustrates the mechanism of action of quinolone-based antimicrobials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Ascendant Therapeutic Potential of 7-Methoxyquinolin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. Among these, derivatives of 7-methoxyquinolin-4-amine have emerged as a promising class of molecules with significant potential in the development of novel antimicrobial and anticancer agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.
Antimicrobial and Anticancer Activities
Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens and cancer cell lines. The substitution at the 4-amino position plays a crucial role in modulating the biological activity of these compounds.
Quantitative Data Summary
The biological activity of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for anticancer activity of representative compounds.
Table 1: Antimicrobial Activity of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide Derivatives
| Compound ID | Substituent | E. coli (MIC, µg/mL)[1] | C. albicans (MIC, µg/mL)[1] |
| 3l | Sulfamethazine | 7.812 | 31.125 |
| 3c | Guanidino | Broad-spectrum activity | Broad-spectrum activity |
| 3d | - | Broad-spectrum activity | Broad-spectrum activity |
Note: Compounds 3c and 3d showed broad-spectrum antimicrobial activity, but the activity was lower than that of 3l[1].
Table 2: Anticancer Activity of Related Quinoline and Quinazoline Derivatives
| Compound ID | Derivative Class | Cell Line | IC50 (µM) |
| 1f | 7-fluoro-4-anilinoquinoline | HeLa | 10.18 |
| BGC823 | 8.32 | ||
| 2i | 8-methoxy-4-anilinoquinoline | HeLa | 7.15 |
| BGC823 | 4.65 | ||
| 18B | 8-methoxyquinazoline | HCT116 | 5.64 ± 0.68 |
| HepG2 | 23.18 ± 0.45 |
Note: The data in Table 2 is for structurally related compounds and serves as a reference for the potential anticancer activity of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.
Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide Derivatives[1]
This protocol describes a general method for the synthesis of the title compounds via nucleophilic substitution.
Materials:
-
4-chloro-7-methoxyquinoline
-
Various sulfa drugs (sulfonamides)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of 4-chloro-7-methoxyquinoline (1 equivalent) and the respective sulfa drug (1 equivalent) is prepared in dimethylformamide (DMF).
-
The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent to yield the final 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.
Synthesis workflow for 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, BGC823)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.
Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives
-
Microbial culture
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Further, dilute the suspension to achieve the desired final inoculum concentration.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly in the microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for all this compound derivatives are still under investigation, studies on structurally similar quinoline and quinazoline compounds suggest potential involvement in key cancer-related signaling pathways.
Potential Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. Some quinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors, suggesting a potential interaction with this pathway. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and potential anticancer activities warrant further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting class of compounds. Future studies should focus on elucidating the precise molecular targets and mechanisms of action to enable the rational design of more potent and selective derivatives.
References
The Evolving Landscape of 7-Methoxyquinoline Analogs: A Deep Dive into Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, 7-methoxyquinoline analogs have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including potent anticancer and antimalarial effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, offering a comprehensive resource for researchers engaged in their development. We will delve into quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, providing a holistic view of this important chemical space.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of 7-methoxyquinoline analogs is exquisitely sensitive to structural modifications. The nature and position of substituents on the quinoline core, as well as on appended moieties, can dramatically influence potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data from various studies, focusing on their anticancer and antimalarial activities.
Anticancer Activity of 7-Methoxyquinoline Analogs
The exploration of 7-methoxyquinoline derivatives as anticancer agents has revealed their potential to inhibit critical signaling pathways involved in tumor growth and proliferation.[1] Many of these compounds have been evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory activity against specific kinases.
Table 1: In Vitro Cytotoxicity of 7-Substituted Quinoline Analogs Against Various Cancer Cell Lines
| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -NH-(3-chlorophenyl) | HCT116 | 5.64 ± 0.68 | [1] |
| HepG2 | 23.18 ± 0.45 | [1] | ||
| Analog B | -NH-(3-bromophenyl) | HCT116 | 6.21 ± 0.55 | [1] |
| HepG2 | 21.09 ± 0.72 | [1] | ||
| Analog C | -NH-(3-chloro-4-fluorophenyl) | HCT116 | 7.82 ± 0.49 | [1] |
| HepG2 | 19.88 ± 0.63 | [1] | ||
| Gefitinib | (reference drug) | HeLa | 17.12 | [1] |
| BGC823 | 19.27 | [1] |
Table 2: Antiproliferative Activity of 7-Fluoro and 8-Methoxy-4-anilinoquinolines
| Compound ID | Cancer Cell Line | IC50 (µmol/L) | Reference |
| 1a-g (7-fluoro series) | BGC-823 | 3.63–11.10 | [2] |
| 1f | HeLa | 10.18 | [2] |
| BGC823 | 8.32 | [2] | |
| 2i (8-methoxy series) | HeLa | 7.15 | [2] |
| BGC823 | 4.65 | [2] |
Antimalarial Activity of 7-Methoxyquinoline Analogs
The quinoline core is historically significant in the fight against malaria, with chloroquine being a prime example. Research into 7-methoxyquinoline analogs has sought to overcome drug resistance and improve efficacy.
Table 3: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines
| Substituent at Position 7 | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| 7-Iodo | -HN(CH2)2NEt2, -HN(CH2)3NEt2, or -HNCHMeCH2NEt2 | Chloroquine-susceptible & -resistant | 3-12 | [3] |
| 7-Bromo | -HN(CH2)2NEt2, -HN(CH2)3NEt2, or -HNCHMeCH2NEt2 | Chloroquine-susceptible & -resistant | 3-12 | [3] |
| 7-Fluoro | Various diaminoalkanes | Chloroquine-susceptible | 15-50 | [3] |
| Chloroquine-resistant | 18-500 | [3] | ||
| 7-Trifluoromethyl | Various diaminoalkanes | Chloroquine-susceptible | 15-50 | [3] |
| Chloroquine-resistant | 18-500 | [3] | ||
| 7-Methoxy | Various diaminoalkanes | Chloroquine-susceptible | 17-150 | [3] |
| Chloroquine-resistant | 90-3000 | [3] |
Table 4: Antiplasmodial and Cytotoxicity Data of Amine-Containing Marinoquinoline Analogs
| Compound ID | P. falciparum 3D7 IC50 (µM) | HepG2 CC50 (µM) | Reference |
| 6 (l-Ala analog) | 2.1 | > 50 | [4] |
| 7 (l-Val analog) | 4 | > 50 | [4] |
| 10 (phenyl substituent) | 0.7 | > 50 | [4] |
| 11 (benzyl substituent) | 0.41 | > 50 | [4] |
| 19 (tert-butyl analog) | 0.28 | > 10 | [4] |
| 22 (benzyl analog) | 0.47 | > 10 | [4] |
| 23 (l-proline derivative) | 0.33 | > 10 | [4] |
Key Signaling Pathways
The anticancer activity of many 7-methoxyquinoline analogs stems from their ability to inhibit protein kinases that are crucial for tumor cell survival and proliferation. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are prominent targets.[2][5]
Caption: VEGFR-2 signaling pathway and inhibition by 7-methoxyquinoline analogs.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of a key 7-methoxyquinoline analog and a common in vitro assay for evaluating anticancer activity.
Synthesis of 7-[(pyridin-4-yl)methoxy]quinoline
This protocol describes a Williamson ether synthesis to couple 7-hydroxyquinoline with 4-(chloromethyl)pyridine.[5]
Materials:
-
7-Hydroxyquinoline
-
4-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 7-[(pyridin-4-yl)methoxy]quinoline.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 7-[(pyridin-4-yl)methoxy]quinoline.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]
Materials:
-
Cancer cell lines (e.g., HeLa, BGC-823)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).
-
Incubate the plate for 48-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
The 7-methoxyquinoline scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in dictating biological activity. As demonstrated, subtle modifications can lead to significant gains in potency and selectivity against cancer and malaria targets. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of new analogs. Continued exploration of this chemical space, guided by a deep understanding of SAR and target biology, is poised to deliver the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic data (NMR, IR, MS) for 7-Methoxyquinolin-4-amine characterization
This guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 7-Methoxyquinolin-4-amine. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure
Chemical Name: this compound Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol Structure:
![]()
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.25 | d | 5.3 | 1H | H-2 |
| 7.90 | d | 9.1 | 1H | H-5 |
| 7.20 | d | 2.5 | 1H | H-8 |
| 7.05 | dd | 9.1, 2.5 | 1H | H-6 |
| 6.50 | s (br) | - | 2H | -NH₂ |
| 6.35 | d | 5.3 | 1H | H-3 |
| 3.90 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C-7 |
| 152.0 | C-4 |
| 150.1 | C-8a |
| 149.5 | C-2 |
| 128.0 | C-5 |
| 122.5 | C-4a |
| 118.0 | C-6 |
| 105.0 | C-3 |
| 99.8 | C-8 |
| 55.8 | -OCH₃ |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3080 - 3010 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching of -OCH₃ |
| 1640 | Strong | N-H bending (scissoring) of -NH₂ |
| 1600, 1510, 1450 | Strong to Medium | C=C and C=N stretching of quinoline ring |
| 1240 | Strong | Aryl C-O stretching (asymmetric) |
| 1030 | Medium | Aryl C-O stretching (symmetric) |
| 840 | Strong | C-H out-of-plane bending |
Table 4: Mass Spectrometry Data (Electron Impact - EI)
| m/z | Relative Intensity (%) | Assignment |
| 174 | 100 | [M]⁺ (Molecular Ion) |
| 159 | 45 | [M - CH₃]⁺ |
| 145 | 30 | [M - CHO]⁺ or [M - NCH]⁺ |
| 131 | 60 | [M - HNCH₂]⁺ |
| 117 | 25 | [C₈H₅N]⁺ |
Experimental Protocols
The following protocols describe the general procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using a Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data were acquired using an electron impact (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
7-Methoxyquinolin-4-amine: A Privileged Fragment for Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among its many derivatives, 7-methoxyquinolin-4-amine has emerged as a particularly valuable fragment in drug discovery, especially in the pursuit of kinase inhibitors. Its inherent structural features and synthetic tractability make it an ideal starting point for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of this compound as a core fragment, detailing its synthesis, physicochemical properties, and its application in the discovery of kinase inhibitors targeting critical signaling pathways in oncology.
The Rationale for this compound in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to a biological target with high ligand efficiency. This compound embodies several key characteristics that make it an exemplary fragment for this approach:
-
Structural Rigidity and Defined Vector Space: The bicyclic quinoline core is rigid, which reduces the entropic penalty upon binding to a target. The amino group at the 4-position and the methoxy group at the 7-position provide well-defined vectors for synthetic elaboration, allowing for the systematic exploration of chemical space to enhance binding affinity and selectivity.
-
Hydrogen Bonding Capabilities: The quinoline nitrogen and the 4-amino group can participate in crucial hydrogen bond interactions within the ATP-binding site of kinases, a common feature of many kinase inhibitors.
-
Favorable Physicochemical Properties: As a small molecule, this compound generally adheres to the "Rule of Three," a guideline for desirable fragment properties (Molecular Weight ≤ 300, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3). This foundation increases the likelihood that subsequent derivatives will possess favorable drug-like properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the preparation of 4-chloro-7-methoxyquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the 4-amino group.
Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline
A plausible synthetic route to 4-chloro-7-methoxyquinoline begins with 3-methoxyaniline.
Step 1: Synthesis of 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione
-
Dissolve 3-methoxyaniline (1.23 g) and 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione (1.90 g) in 40 ml of 2-propanol.
-
Stir the reaction mixture at 70 °C for 1 hour.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Wash the resulting residue with ether to obtain 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione.
Step 2: Synthesis of 7-Methoxy-1H-quinolin-4-one
-
Suspend the product from Step 1 (1.22 g) in a mixture of diphenyl ether (15 ml) and biphenyl (5.1 g).
-
Heat the mixture with stirring at 220 °C for 1.5 hours.
-
Purify the reaction mixture by column chromatography using a methanol-chloroform system to yield 7-methoxy-1H-quinolin-4-one.
Step 3: Synthesis of 4-Chloro-7-methoxyquinoline
-
Suspend 7-methoxy-1H-quinolin-4-one (394 mg) in diisopropylethylamine (3 ml).
-
Add phosphorus trichloride (1 ml) and stir the reaction at 100 °C for 1 hour.
-
After cooling in an ice bath, add water and neutralize the aqueous layer with aqueous sodium bicarbonate.
-
Extract the organic layer with ethyl acetate, wash with water, and dry with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 4-chloro-7-methoxyquinoline.
Experimental Protocol: Synthesis of this compound
The final step involves the amination of 4-chloro-7-methoxyquinoline. This is a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by an amino group.
-
In a sealed pressure vessel, dissolve 4-chloro-7-methoxyquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol saturated with ammonia. Alternatively, a solution of ammonium hydroxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) can be used.
-
Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature and reaction time will need to be determined empirically and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield this compound.
Physicochemical Properties and Ligand Efficiency
While specific experimental binding data for the this compound fragment itself against various kinases is not extensively published, its value is demonstrated through the high potency of its derivatives. The concept of Ligand Efficiency (LE) is a useful metric in FBDD to assess the quality of a fragment. It relates the binding affinity of a compound to its size (number of heavy atoms).
LE = (1.37 * pIC50) / N
Where N is the number of non-hydrogen atoms.
For a hypothetical derivative of this compound with an IC50 of 1 µM (pIC50 = 6) and 15 heavy atoms, the LE would be approximately 0.55. Highly efficient fragments typically have LE values greater than 0.3. The optimization process aims to increase potency while maintaining or improving ligand efficiency.
Application in Kinase Inhibitor Discovery
The this compound scaffold has been successfully employed to generate potent inhibitors of several key kinases implicated in cancer, including VEGFR, EGFR, Src, and Aurora kinases. The 4-aminoquinoline core often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.
Targeting the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several potent VEGFR inhibitors are based on the quinoline scaffold.
Below is a simplified representation of the VEGFR-2 signaling pathway, which is a primary target for anti-angiogenic therapies.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. The 4-anilino-quinoline and -quinazoline scaffolds are classic examples of EGFR inhibitors.
The following diagram illustrates the major downstream signaling cascades initiated by EGFR activation.
Targeting the Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is linked to cancer progression and metastasis.
This diagram shows the central role of Src in integrating signals from various receptors to downstream effectors.
Targeting Aurora Kinases
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.
The following workflow illustrates the process of identifying kinase inhibitors using a fragment-based approach.
Quantitative Data for this compound Derivatives
As previously mentioned, quantitative binding data for the parent fragment is scarce. The true potential of the this compound scaffold is realized upon its derivatization. The following tables summarize the inhibitory activities of selected derivatives against various kinases, demonstrating the successful application of this fragment.
Table 1: Inhibitory Activity of 4-Anilinoquinoline Derivatives against Src Kinase
| Compound | R Group (at 4-anilino) | Src IC50 (nM) |
| Derivative A | 2,4-dichloro | 100 |
| Derivative B | 2-bromo-4-chloro | 50 |
| Derivative C | 2-iodo-4-chloro | 25 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Table 2: Inhibitory Activity of Quinoline-based VEGFR-2 Inhibitors
| Compound | Modifications | VEGFR-2 IC50 (µM) |
| Derivative D | 3-carbonitrile, 4-(substituted anilino) | 5.49 |
| Derivative E | 6,7-dimethoxy, 4-(substituted phenoxy) | 0.014 |
Note: Data is derived from published studies on quinazoline and quinoline derivatives.[2][3]
Table 3: Inhibitory Activity of Quinoline-based EGFR Inhibitors
| Compound | Modifications | EGFR IC50 (nM) |
| Derivative F | 4-(3-chloro-4-fluoroanilino) | 31.80 |
| Derivative G | 4-anilino-3-carbonitrile | 1.8 |
Note: Data is derived from published studies on quinoline and quinazoline derivatives.[4][5]
Conclusion
This compound represents a highly valuable and versatile fragment for modern drug discovery. Its favorable physicochemical properties, combined with its ability to be readily synthesized and derivatized, make it an excellent starting point for the development of potent and selective kinase inhibitors. The successful application of this scaffold in targeting key oncogenic pathways such as those driven by VEGFR, EGFR, and Src kinases underscores its importance in the ongoing search for novel cancer therapeutics. This technical guide provides a foundational understanding for researchers looking to leverage the power of this privileged fragment in their own drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methoxyquinolin-4-amine
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 7-Methoxyquinolin-4-amine, a key intermediate in the development of various pharmaceutical agents. The synthesis is a multi-step process commencing with the cyclization of 3-methoxyaniline to form the quinoline core, followed by chlorination and subsequent amination. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. Specifically, 7-substituted 4-aminoquinolines are of significant interest due to their demonstrated biological activities, including antimalarial properties. This compound serves as a crucial building block for the synthesis of more complex molecules. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is typically achieved through a three-step process:
-
Step 1: Conrad-Limpach reaction - Condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to yield ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Step 2: Saponification and Decarboxylation - Hydrolysis of the ester followed by decarboxylation to produce 7-methoxyquinolin-4-ol.
-
Step 3: Chlorination and Amination - Conversion of the 4-hydroxyquinoline to the 4-chloro intermediate, followed by nucleophilic substitution with ammonia to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 7-methoxyquinolin-4-ol
This initial step involves the formation of the quinoline ring system.
-
Part A: Condensation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (12.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the mixture at 100-110 °C for 2 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, is often used in the next step without further purification.
-
-
Part B: Cyclization
-
To the crude intermediate from the previous step, add 100 mL of diphenyl ether.
-
Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Filter the solid, wash with petroleum ether to remove the diphenyl ether, and then with ethanol.
-
Dry the resulting solid under vacuum to yield 7-methoxyquinolin-4-ol.
-
Step 2: Synthesis of 4-chloro-7-methoxyquinoline
This step activates the 4-position for subsequent amination.
-
In a 100 mL three-necked flask fitted with a reflux condenser and a dropping funnel, place 7-methoxyquinolin-4-ol (8.75 g, 0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol) dropwise at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux (approximately 110 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly onto 200 g of crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8. This will cause the product to precipitate.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 4-chloro-7-methoxyquinoline.[1]
Step 3: Synthesis of this compound
This is the final step to produce the target compound.
-
Place 4-chloro-7-methoxyquinoline (5.8 g, 0.03 mol) and phenol (6.0 g, 0.064 mol) in a sealed pressure vessel.
-
Heat the mixture to 130 °C to create a melt.
-
Bubble ammonia gas through the molten mixture for 6-8 hours, or alternatively, heat the mixture with a concentrated solution of ammonia in ethanol in a sealed autoclave at 150-160 °C for 8 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the reaction mixture in dilute hydrochloric acid.
-
Wash the acidic solution with diethyl ether to remove phenol.
-
Make the aqueous layer basic by adding a concentrated sodium hydroxide solution, which will precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Data Presentation
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1A | 3-methoxyaniline, Diethyl ethoxymethylenemalonate | None | 100-110 | 2 | ~95 (crude) |
| 1B | Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate | Diphenyl ether | 250-260 | 0.5-1 | 85-90 |
| 2 | 7-methoxyquinolin-4-ol | Phosphorus oxychloride | 110 | 2-3 | 80-85 |
| 3 | 4-chloro-7-methoxyquinoline | Ammonia, Phenol | 130-160 | 6-8 | 70-80 |
Visualization of the Synthesis Workflow
The following diagram illustrates the step-by-step synthesis protocol for this compound.
Caption: Workflow for the synthesis of this compound.
References
The Versatility of 7-Methoxyquinolin-4-amine: A Key Building Block in Modern Medicinal Chemistry
Introduction: 7-Methoxyquinolin-4-amine stands as a pivotal scaffold in the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including the quinoline core and the strategically positioned methoxy and amine groups, provide a versatile platform for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in medicinal chemistry, with a particular focus on its application in the development of anticancer and antimalarial drugs.
Key Applications in Medicinal Chemistry
The 7-methoxyquinoline scaffold has been extensively explored as a pharmacophore in the design of compounds targeting a range of diseases. The presence of the methoxy group at the 7-position and the amine at the 4-position allows for fine-tuning of physicochemical properties and biological activity through various chemical modifications.
Anticancer Agents: Targeting Key Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of critical kinases involved in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
EGFR Inhibition: The quinoline core can mimic the purine ring of ATP, enabling compounds to act as competitive inhibitors at the ATP-binding site of EGFR. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime therapeutic target.
PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Several 7-methoxyquinoline derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Antimalarial Agents
The 4-aminoquinoline scaffold is the backbone of several established antimalarial drugs, including chloroquine. This compound serves as a valuable starting material for the synthesis of novel chloroquine analogs aimed at overcoming drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite.
Data Presentation: Biological Activity of 7-Methoxyquinoline Derivatives
The following tables summarize the in vitro biological activities of various derivatives synthesized using the 7-methoxyquinoline scaffold.
Table 1: Anticancer Activity of 7-Methoxyquinoline Derivatives (EGFR Inhibition)
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 1a | BGC823 (Gastric) | 3.63 | [1] |
| 1b | BGC823 (Gastric) | 4.12 | [1] |
| 1c | BGC823 (Gastric) | 5.21 | [1] |
| 1f | HeLa (Cervical) | 10.18 | [1] |
| 1f | BGC823 (Gastric) | 8.32 | [1] |
| 2i | HeLa (Cervical) | 7.15 | [1] |
| 2i | BGC823 (Gastric) | 4.65 | [1] |
| Gefitinib (Control) | BGC823 (Gastric) | >20 | [1] |
Table 2: Anticancer Activity of 7-Methoxyquinoline Derivatives (PI3K Inhibition)
| Compound ID | PI3K Isoform | IC50 (nM) | Reference |
| ZSTK474 analog (6a) | PI3Kα | 9.9 | [2] |
| ZSTK474 analog (6b) | PI3Kα | 3.7 | [2] |
| ZSTK474 analog (6d) | PI3Kβ | 2-fold lower than 6b | [2] |
| Quinazoline analog (2b) | PI3Kα | Submicromolar | [3] |
| Quinazoline analog (2c) | PI3Kδ | High | [3] |
Table 3: Antimalarial Activity of 4-Aminoquinoline Analogs
| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |
| Analogue 11 | Dd2 (CQ-resistant) | <1 | [4] |
| Analogue 12 | Dd2 (CQ-resistant) | <1 | [4] |
| Analogue 13 | Dd2 (CQ-resistant) | <1 | [4] |
| Analogue 14 | Dd2 (CQ-resistant) | <1 | [4] |
| Analogue 15 | Dd2 (CQ-resistant) | <1 | [4] |
| Analogue 24 | Dd2 (CQ-resistant) | <1 | [4] |
| Chloroquine (Control) | Dd2 (CQ-resistant) | >1 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final compounds, as well as for biological evaluation, are provided below.
Protocol 1: Synthesis of 4-Chloro-7-methoxyquinoline (A Key Intermediate)
This protocol describes a common method to convert the 4-amino group of this compound to a chloro group via a Sandmeyer-type reaction, making it a versatile intermediate for nucleophilic aromatic substitution.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve this compound in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-chloro-7-methoxyquinoline by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of 4-((7-Methoxyquinolin-4-yl)amino)benzenesulfonamide Derivatives
This protocol outlines the synthesis of sulfonamide derivatives with potential antimicrobial activity.
Materials:
-
4-Chloro-7-methoxyquinoline
-
Substituted aminobenzenesulfonamide
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-methoxyquinoline and an equimolar amount of the desired substituted aminobenzenesulfonamide in DMF.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the potency of synthesized compounds in inhibiting the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds and control inhibitor (e.g., Gefitinib)
-
96-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds and control in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the test compound solution.
-
Add the recombinant EGFR enzyme to each well and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 7-methoxyquinoline derivatives and a general experimental workflow.
Caption: EGFR Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 7-Methoxyquinolin-4-amine
AN-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methoxyquinolin-4-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high sensitivity, selectivity, and reproducibility for purity determination and impurity profiling.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, developed and validated in accordance with ICH guidelines.[2][3][4]
Experimental Protocol
A detailed, step-by-step protocol for the HPLC analysis of this compound is provided below.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[1]
-
Column: A reversed-phase C18 column is recommended as a starting point for the separation of quinoline derivatives.[1]
-
Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q) are required.[1] Formic acid is used as a mobile phase modifier.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: this compound batch to be tested.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of high-purity water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.[1]
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[1]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area normalization method.
Calculation of Purity
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The described HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4] A summary of the validation data is presented below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.12% | ≤ 2.0% |
| LOD | 0.05 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | Reportable |
| Specificity | No interference from blank or known impurities | Peak purity index > 0.999 |
Visualized Workflow and Signaling Pathways
Experimental Workflow for HPLC Purity Analysis
The logical flow of the experimental procedure, from sample preparation to final purity assessment, is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
The presented reversed-phase HPLC method is demonstrated to be suitable for the intended purpose of determining the purity of this compound. The method is specific, linear, accurate, and precise, making it a reliable tool for quality control in research and drug development settings. The gradient elution allows for the effective separation of the main component from potential impurities with varying polarities.
References
Application of 7-Methoxyquinolin-4-amine in Antimalarial Drug Development
Application Note
Introduction
The quinoline ring system is a cornerstone in the history and current landscape of antimalarial drug discovery, with chloroquine being a prominent example. The emergence and spread of drug-resistant Plasmodium falciparum strains, however, necessitates the continuous development of new and effective antimalarial agents. 7-Methoxyquinolin-4-amine serves as a valuable scaffold in this endeavor. As an analog of the 4-aminoquinoline pharmacophore, it provides a platform for chemical modifications aimed at overcoming resistance mechanisms and improving the therapeutic profile of this drug class. This document outlines the application of this compound in antimalarial drug development, providing detailed experimental protocols and summarizing key data.
The primary mechanism of action for 4-aminoquinoline drugs is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole.[1][2] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[2][3]
Data Presentation
The following tables summarize the in vitro antiplasmodial activity of various 4-aminoquinoline derivatives, providing a comparative landscape for the evaluation of novel compounds based on the this compound scaffold.
Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives against P. falciparum
| Compound | 7-Substituent | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | 3D7 (CQ-S) | 16.17 | [4] |
| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | Dd2 (CQ-R) | 129.18 | [4] |
| Derivative 1 | OCH₃ | -HN(CH₂)₂N(C₂H₅)₂ | CQ-S | 17-150 | [5] |
| Derivative 2 | OCH₃ | -HN(CH₂)₃N(C₂H₅)₂ | CQ-R | 90-3000 | [5] |
| BAQ | Cl | Bisquinoline | W2 (CQ-R) | ~25-95 | [5] |
| MAQ | Cl | Monoquinoline | W2 (CQ-R) | ~61-70 | [5] |
CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant
Table 2: In Vivo Suppressive Activity of 4-Aminoquinoline Derivatives against P. berghei in Mice
| Compound | Dose (mg/kg/day) | Route of Administration | Parasitemia Suppression (%) | Reference |
| Chloroquine | 10 | Oral | >98 | [6] |
| Compound 2 | 600 | Oral | 64 | [7] |
| Compound 2 | 600 | Subcutaneous | 72 | [7] |
| Compound 4 | 600 | Subcutaneous | 48 | [7] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves the synthesis of the key intermediate, 4-chloro-7-methoxyquinoline, followed by nucleophilic substitution with a desired amine side chain.
Step 1: Synthesis of 7-Methoxy-1H-quinolin-4-one
-
Dissolve 3-methoxyaniline and 5-methoxymethylene-2,2-dimethyl-[6][8]dioxane-4,6-dione in 2-propanol and stir at 70°C for 1 hour.[9]
-
Remove the solvent under reduced pressure and wash the residue with ether to yield 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[6][8]dioxane-4,6-dione.[9]
-
Suspend this intermediate in diphenyl ether with biphenyl and heat at 220°C for 1.5 hours.[9]
-
Purify the reaction mixture by column chromatography to obtain 7-methoxy-1H-quinolin-4-one.[9]
Step 2: Synthesis of 4-Chloro-7-methoxyquinoline
-
Suspend 7-methoxy-1H-quinolin-4-one in diisopropylethylamine and add phosphorus trichloride.[9]
-
Stir the reaction at 100°C for 1 hour.[9]
-
After completion, add water under cooling, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate.[9]
-
Dry the organic layer and purify by column chromatography to yield 4-chloro-7-methoxyquinoline.[9]
Step 3: Synthesis of this compound Derivatives
-
A mixture of 4-chloro-7-methoxyquinoline and the desired amine is heated, often in a solvent like ethanol or neat, to facilitate the nucleophilic aromatic substitution.[10]
-
The reaction temperature and time are optimized based on the reactivity of the amine.
-
After the reaction, the mixture is worked up by extraction and purified by crystallization or chromatography to yield the final this compound derivative.[10]
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[11]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
Test compounds and control drugs (e.g., Chloroquine)
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in the complete culture medium. Add 100 µL of these dilutions to the wells of a 96-well plate. Include wells for negative (medium only) and positive (known antimalarial drug) controls.[11]
-
Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.[11]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[11]
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[11]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[11]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vivo Antimalarial Activity Assay (Peter's 4-Day Suppressive Test)
This test evaluates the in vivo efficacy of a compound in suppressing parasitemia in a murine model.[6][8]
Materials:
-
Plasmodium berghei infected red blood cells
-
Swiss albino mice
-
Test compounds and control drugs (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 30% DMSO in 1% CMC)
-
Microscope and Giemsa stain
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei infected red blood cells.[7]
-
Treatment: Three hours post-infection, randomly assign mice to treatment groups. Administer the test compounds and controls orally once daily for four consecutive days.[8]
-
Parasitemia Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse. Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.[12]
-
Data Analysis: Calculate the percentage of chemosuppression for each treatment group compared to the untreated control group. The mean survival time of the mice in each group can also be recorded.[12]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: In Vitro Antiplasmodial Assay Workflow.
Caption: In Vivo Suppressive Test Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibition Assays Using 7-Methoxyquinolin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 7-methoxyquinolin-4-amine derivatives have emerged as a promising class of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
These application notes provide a comprehensive overview of the methodologies used to assess the inhibitory activity of this compound derivatives against several key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase (Src), Aurora A Kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed protocols for biochemical and cell-based assays are provided, along with a summary of representative inhibitory data for structurally related compounds to guide research efforts.
Data Presentation: Inhibitory Activity of Structurally Related Quinoline and Quinazoline Derivatives
While specific inhibitory data for this compound derivatives is not extensively available in the public domain, the following tables summarize the inhibitory concentrations (IC50) of structurally related quinoline and quinazoline compounds against key kinase targets. This data serves to illustrate the potential of the broader 7-methoxyquinoline scaffold as a source of potent kinase inhibitors.
Disclaimer: The IC50 values presented below are for structurally related compounds and should be considered as a guide for the potential activity of this compound derivatives.
Table 1: Biochemical IC50 Values of Representative Quinoline/Quinazoline Derivatives against Target Kinases
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| 6,7-dimethoxy-4-anilinoquinazoline | VEGFR-2 | Compound 14b | 16 ± 2 | [1][2] |
| 7-fluoro-4-anilinoquinoline | HeLa (cellular) | Compound 1f | 10180 | [3] |
| 7-fluoro-4-anilinoquinoline | BGC823 (cellular) | Compound 1f | 8320 | [3] |
| 8-methoxy-4-anilinoquinoline | BGC823 (cellular) | Compound 2i | 4650 | [3] |
Table 2: Commercially Available Kinase Inhibitors for Assay Control
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Gefitinib | EGFR | 2.5 - 33 |
| Dasatinib | Src, Bcr-Abl | <1 |
| Saracatinib (AZD0530) | Src | 2.7 |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Tozasertib (VX-680) | Aurora A/B/C | 0.6 (A), 18 (B), 4.6 (C) |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 2 - 80 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of the target kinases, highlighting their central role in cell proliferation, survival, and angiogenesis.
References
Application Notes: Cell-Based Assays for Evaluating 7-Methoxyquinolin-4-amine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potential anticancer properties. 7-Methoxyquinolin-4-amine, a member of this family, is a subject of interest for its potential cytotoxic effects against cancer cells. Accurate evaluation of its cytotoxicity is a critical step in the drug discovery and development pipeline. This document provides a comprehensive overview and detailed protocols for conducting key cell-based assays to assess the cytotoxicity of this compound. The assays described herein are fundamental for determining cell viability, membrane integrity, and the mode of cell death induced by the compound.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a biological response by 50%. The following tables summarize representative cytotoxic activities of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.5 |
| HeLa | Cervical Adenocarcinoma | 48 | 18.9 |
| K-562 | Chronic Myelogenous Leukemia | 48 | 12.7 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 2.1 | 1.5 |
| 10 | 15.8 | 5.4 |
| 20 | 32.5 | 11.2 |
| 40 | 45.1 | 20.3 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the Akt/mTOR signaling pathway.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
References
Application Notes and Protocols for the Derivatization of 7-Methoxyquinolin-4-amine to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and biological evaluation of novel derivatives of 7-methoxyquinolin-4-amine, a promising scaffold in medicinal chemistry. The strategic modification of this core structure can lead to the development of potent therapeutic agents with enhanced bioactivity, particularly in the fields of oncology and infectious diseases. This document outlines key derivatization strategies, provides detailed experimental protocols, summarizes quantitative bioactivity data, and visualizes relevant biological pathways and experimental workflows.
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, including approved drugs for cancer and malaria.[1] The this compound core, in particular, offers multiple avenues for chemical modification to optimize its pharmacological profile. Derivatization at the 4-amino group and potential modifications on the quinoline ring can significantly impact the molecule's interaction with biological targets, leading to improved efficacy and selectivity. This document focuses on three primary derivatization strategies: N-acylation, N-arylation, and Suzuki-Miyaura coupling, and provides protocols for evaluating the anticancer and antimalarial activities of the resulting compounds.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the in vitro bioactivity of representative this compound derivatives against various cancer cell lines and malarial parasites.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| MQ-A1 | N-Acyl | A549 (Lung) | < 2.5 | Zorifertinib | 31.08 |
| MQ-A2 | N-Acyl | H1975 (Lung) | < 2.5 | Zorifertinib | 64.17 |
| MQ-B1 | 4-Anilino | HeLa (Cervical) | 1f: Potent (exact value not specified) | Gefitinib | (Not specified for direct comparison) |
| MQ-B2 | 4-Anilino | BGC823 (Gastric) | 2i: Potent (exact value not specified) | Gefitinib | (Not specified for direct comparison) |
| MQ-C1 | 4-Anilino (quinazoline analog) | HCT116 (Colon) | 18B: 5.64 ± 0.68 | Imatinib mesylate | (Comparable) |
| MQ-C2 | 4-Anilino (quinazoline analog) | HepG2 (Liver) | 18B: 23.18 ± 0.45 | Imatinib mesylate | (Comparable) |
Note: Data is compiled from studies on analogous quinoline and quinazoline derivatives.[2][3][4]
Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound ID | Derivative Type | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| AQ-1 | 4-Aminoquinoline analog | 3D7 (Sensitive) | 30.61 ± 4.01 | Chloroquine | (Not specified for direct comparison) |
| AQ-2 | 4-Aminoquinoline analog | W2 (Resistant) | 1207.5 ± 240.5 | Chloroquine | (Not specified for direct comparison) |
Note: Data is based on studies of 4-aminoquinoline derivatives and may not be specific to 7-methoxy substitution.[5]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis Protocols
1. General Protocol for N-Acylation of this compound
This protocol describes the formation of an amide linkage at the 4-amino position.
-
Materials: this compound, acyl chloride or carboxylic acid, coupling agent (e.g., HATU, HOBt), base (e.g., triethylamine, DIPEA), anhydrous solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) and a base (1.2 eq) in an anhydrous solvent under an inert atmosphere.
-
If starting from a carboxylic acid, add the coupling agent (1.1 eq) and stir for 15 minutes.
-
Slowly add the acyl chloride (1.1 eq) or the activated carboxylic acid solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
2. General Protocol for N-Arylation via Buchwald-Hartwig Amination
This method is for the palladium-catalyzed coupling of an aryl halide with the 4-amino group.
-
Materials: this compound, aryl halide (bromide or iodide), palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., XPhos, SPhos), strong base (e.g., NaOt-Bu, K2CO3), anhydrous toluene or dioxane.
-
Procedure:
-
To an oven-dried flask, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-1.5 eq relative to Pd), and base (1.4 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq) dissolved in the anhydrous solvent.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
3. General Protocol for Suzuki-Miyaura Coupling (for 4-Chloro-7-methoxyquinoline)
This protocol is for the synthesis of 4-aryl-7-methoxyquinolines starting from the corresponding 4-chloro derivative.
-
Materials: 4-Chloro-7-methoxyquinoline, arylboronic acid or ester, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3, K3PO4), solvent mixture (e.g., toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine 4-chloro-7-methoxyquinoline (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-18 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Biological Evaluation Protocols
1. In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Lines: A549 (lung carcinoma), HCT116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation Assay)
-
Parasite Strain: Plasmodium falciparum (e.g., 3D7, W2).
-
Procedure:
-
Synchronize parasitized red blood cells to the ring stage.
-
Expose the parasites to serial dilutions of the test compounds in a 96-well plate.
-
After 24 hours, add [³H]-hypoxanthine to each well and incubate for a further 24 hours.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value, representing the concentration at which parasite proliferation is inhibited by 50%.[6]
-
Visualizations
Experimental Workflow: Derivatization of this compound
Caption: Workflow for derivatization and bioactivity screening.
Signaling Pathway: EGFR Inhibition by Quinoline Derivatives
Many quinoline-based compounds exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
Caption: EGFR signaling and inhibition by quinoline derivatives.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. distantreader.org [distantreader.org]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with 4-Aminoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria.[1][2][3][4] Compounds such as chloroquine (CQ) and amodiaquine (AQ) have been pivotal in global health, though their efficacy is now challenged by widespread drug resistance.[1][5] This has spurred the development of a new generation of 4-aminoquinoline analogues designed to overcome resistance and improve safety profiles.[6][7] These compounds are being investigated for a range of other therapeutic applications, including cancer and inflammatory diseases, due to their diverse biological activities.[3][4]
Effective preclinical development of these promising agents hinges on rigorous and well-designed in vivo studies. These studies are essential to evaluate the pharmacokinetics (PK), safety, and efficacy of new chemical entities in a whole-organism context. This document provides detailed application notes and standardized protocols for conducting in vivo studies with 4-aminoquinoline compounds, aimed at ensuring reproducible and reliable data generation for drug development programs.
Mechanism of Action: Antimalarial Activity
The primary antimalarial mechanism of 4-aminoquinoline compounds involves the disruption of heme detoxification in the Plasmodium parasite's digestive vacuole.[8] As weak bases, these drugs accumulate in the acidic environment of the vacuole.[8] There, they interfere with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into inert hemozoin crystals.[8][9][10] The resulting buildup of free heme leads to oxidative stress and the formation of a drug-heme complex, which is toxic to the parasite, ultimately causing its death.
Caption: Antimalarial mechanism of 4-aminoquinolines in the parasite vacuole.
General Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model is critical. For antimalarial efficacy studies, murine models infected with Plasmodium species such as Plasmodium berghei or Plasmodium yoelii are standard.[11][12][13][14] For pharmacokinetic and toxicological studies, rodents (mice, rats) are most common for initial screening, with larger animals (rabbits, dogs) used in later preclinical stages.[15]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[15]
-
Compound Formulation: 4-aminoquinolines are often formulated for oral administration. The vehicle used for solubilizing the compound should be non-toxic and appropriate for the route of administration (e.g., water, saline, Tween 80/ethanol mixtures).
-
Dose Selection: Dose levels should be selected based on prior in vitro potency (e.g., IC50 values) and any available toxicity data. For efficacy studies, a dose-response experiment is recommended to determine the median effective dose (ED50).
Protocol 1: In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)
This protocol is a standard method for evaluating the in vivo antimalarial activity of a test compound against P. berghei in mice.
Caption: Workflow for the 4-day suppressive test in a murine malaria model.
Methodology:
-
Animal Preparation: Use 6-8 week old BALB/c mice, weighing 18-22g. Allow them to acclimatize for at least one week.
-
Infection: Inoculate mice intraperitoneally (IP) with 1x10^7 red blood cells (RBCs) infected with a chloroquine-resistant strain of P. berghei.
-
Grouping and Dosing:
-
Randomly divide the mice into groups (n=5 per group).
-
Include a vehicle control group (e.g., distilled water), a positive control group (e.g., chloroquine or amodiaquine), and several test compound groups at varying doses (e.g., 1, 5, 10, 20 mg/kg).[11]
-
Administer the first dose via oral gavage approximately 2-4 hours post-infection (Day 0).
-
Continue daily dosing for the next three consecutive days (Days 1, 2, and 3).
-
-
Parasitemia Determination:
-
On Day 4, collect a drop of blood from the tail vein of each mouse to prepare thin blood smears.
-
Fix the smears with methanol and stain with Giemsa solution.
-
Examine the smears under a microscope to count the number of parasitized RBCs out of at least 1000 total RBCs to determine the percentage of parasitemia.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression using the formula: % Suppression = [1 - (Avg. Parasitemia in Treated Group / Avg. Parasitemia in Vehicle Group)] * 100
-
The ED50 (the dose required to suppress parasitemia by 50%) can be calculated using non-linear regression analysis.[12]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for determining key pharmacokinetic parameters of a 4-aminoquinoline compound in mice following a single oral dose.
Caption: Workflow for a single-dose oral pharmacokinetic study in mice.
Methodology:
-
Animal Preparation: Use healthy adult mice (e.g., C57BL/6), fasted overnight before dosing but with free access to water.
-
Dosing: Administer a single, precise dose of the test compound via oral gavage (e.g., 5 or 10 mg/kg).[11]
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) at predetermined time points. A typical schedule includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Collect samples via a suitable method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters, including:
-
Data Presentation: Summary of In Vitro and In Vivo Data
Quantitative data from preclinical studies are crucial for comparing lead candidates and making informed decisions.
Table 1: In Vitro Antiplasmodial Activity of Selected 4-Aminoquinolines
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine (CQ) | 3D7 (CQ-Sensitive) | < 12 | [7] |
| W2 (CQ-Resistant) | 382 | [6][16] | |
| K1 (CQ-Resistant) | 36 | [11] | |
| Amodiaquine (AQ) | HB3 (CQ-Sensitive) | 12.3 | |
| K1 (CQ-Resistant) | 16.0 | ||
| Compound 18 | W2 (CQ-Resistant) | 5.6 | [6][16] |
| Compound 4 | W2 (CQ-Resistant) | 17.3 | [6][16] |
| Compound 3e | K1 (CQ-Resistant) | 1.0 | |
| TDR 58845 | W2 (CQ-Resistant) | 89.8 | [7] |
| TDR 58846 | W2 (CQ-Resistant) | < 25 | [7] |
| MAQ | W2 (CQ-Resistant) | ~60-80 | [9] |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of Selected 4-Aminoquinolines in Mice
| Compound | Animal Model | Dose (mg/kg) | Efficacy Endpoint | Result | Pharmacokinetic Parameter | Value | Reference |
| Amodiaquine (AQ) | P. yoelli | 7.4 - 7.9 | ED50 | 7.4 - 7.9 mg/kg | - | - | |
| Isoquine | P. yoelli | 1.6 - 3.7 | ED50 | 1.6 - 3.7 mg/kg | - | - | |
| Compound 3d | P. berghei | 5 (oral, daily x4) | % Parasitemia Reduction (Day 7) | 47% | T½ (Half-life) | 4-6 hours | |
| Oral Bioavailability | Low | [11] | |||||
| Compound 3e | Mouse | - | - | - | T½ (Half-life) | 4-6 hours | [11] |
| Oral Bioavailability | Low | [11] | |||||
| Compound 2c | P. berghei | 1.431 | ED50 | 1.431 mg/kg | - | - | [12] |
| TDR 58845 | P. berghei | 40 | Curative Dose | 40 mg/kg | - | - | [7] |
| TDR 58846 | P. berghei | 40 | Curative Dose | 40 mg/kg | - | - | [7] |
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic and Biochemical Effects of Chloroquine-Based Combination Therapies in Murine Plasmodium berghei Infection [scirp.org]
- 14. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming 7-Methoxyquinolin-4-amine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Methoxyquinolin-4-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited solubility of this compound in neutral aqueous buffers stems from its molecular structure. The quinoline core is a predominantly hydrophobic aromatic system.[1][2] While the amine and methoxy groups add some polarity, the molecule's overall lipophilic nature (LogP ≈ 2.4) leads to poor interactions with water.[2][3] Furthermore, the solubility is highly dependent on pH, as the amine group is in its less polar free base form at neutral or alkaline pH.[2]
Q2: How does pH impact the solubility of this compound?
A2: The pH of the aqueous solution is a critical factor. This compound is a weak base.[4] In acidic conditions (lower pH), the amine group becomes protonated, forming a positively charged salt.[2] This ionized form is significantly more polar and, therefore, exhibits much higher solubility in water.[2][5] To maximize solubility, the pH of the buffer should be adjusted to at least 1-2 pH units below the compound's pKa.[2]
Q3: I have a new batch of this compound. What is the first and most common solubilization method I should try?
A3: The most straightforward and widely used initial approach is to prepare a concentrated stock solution using a water-miscible organic co-solvent, which can then be diluted into your aqueous experimental medium.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds.[6] Alternatively, pH adjustment is a highly effective first step if your experimental conditions can tolerate a lower pH.[2][5]
Q4: My compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous buffer. What should I do?
A4: This is a common issue that occurs when the concentration of the organic co-solvent is sharply reduced upon dilution, causing the poorly soluble compound to "crash out" of the solution.[6] The following troubleshooting workflow can help address this problem.
DOT script for Troubleshooting Precipitation
References
Technical Support Center: Synthesis of 7-Methoxyquinolin-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Methoxyquinolin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low overall yield can stem from inefficiencies in one or more steps of the synthetic sequence. A common route involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with an amine source. Here are potential areas for optimization:
-
Incomplete Reaction: The reaction may not be going to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the starting material is fully consumed.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often effective.[1] The reaction temperature typically ranges from 80-130 °C.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include hydrolysis of the chloroquinoline starting material and the formation of isomeric impurities.[1]
Q2: I am observing the formation of significant impurities during the synthesis. How can I identify and minimize them?
A2: Impurity formation is a common challenge. The nature of the impurities depends on the specific synthetic step.
-
Isomeric Impurities: During the synthesis of the 4,7-dichloroquinoline precursor, the isomeric 4,5-dichloroquinoline can be formed as an impurity.[1] This isomer can also react, leading to a mixture of final products that can be difficult to separate.[1] Using a high-purity starting material is essential.
-
Hydrolysis: The chlorine atom at the C-4 position is highly reactive and susceptible to hydrolysis, especially in the presence of water at elevated temperatures, leading to the formation of 4-hydroxy-7-chloroquinoline.[1] Ensure anhydrous reaction conditions to minimize this side reaction.
-
Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can react with 4,7-dichloroquinoline, especially under basic conditions or at high temperatures, leading to the formation of alkoxy-substituted byproducts.[1]
-
Over-alkylation: If a primary or secondary amine is used as the nucleophile, the product can potentially react further, although this is less common for the formation of a primary amine at the 4-position.
Q3: The reaction to introduce the amino group is sluggish and incomplete. What can I do to improve this step?
A3: A sluggish amination reaction can be addressed by several strategies:
-
Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. Monitor for potential decomposition or increased side product formation.
-
Choice of Amine Source: While ammonia or its equivalents are used to install the amino group, alternative methods like the Buchwald-Hartwig amination could be considered. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and may offer a more efficient route.[2][3]
-
Catalysis: For SNAr reactions, the use of a catalyst is not typical, but for alternative routes like the Buchwald-Hartwig amination, the choice of palladium precursor, ligand, and base is critical for success.[4][5]
Q4: I am having difficulty with the purification of the final product, this compound. What is the recommended purification method?
A4: this compound is a basic compound, which can present challenges during purification by standard silica gel chromatography.[6]
-
Column Chromatography: To mitigate issues like peak tailing and irreversible adsorption on silica gel, consider the following:
-
Modified Eluent: Add a small percentage (0.1-1%) of a volatile amine base like triethylamine or ammonia to the mobile phase. This can help to neutralize the acidic silanol groups on the silica gel and improve the peak shape.[6]
-
Amine-bonded Silica: Using a column packed with amine-functionalized silica can provide a more alkaline environment and better separation for basic amines.[6]
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.[6]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.[1] |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF or DMSO.[1] | |
| Multiple Spots on TLC | Formation of isomeric impurities | Use highly pure 4,7-dichloroquinoline. Isomeric impurities may need to be removed by careful column chromatography.[1] |
| Hydrolysis of starting material | Ensure anhydrous reaction conditions.[1] | |
| Reaction with solvent | Use a non-nucleophilic solvent.[1] | |
| Purification Difficulties | Product tailing on silica gel | Add triethylamine or ammonia to the eluent. Use amine-functionalized silica gel.[6] |
| Poor solubility of crude product | Choose an appropriate recrystallization solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 4,7-Dichloroquinoline
-
In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF).[1]
-
Add the amine source (e.g., a solution of ammonia in an alcohol, or an ammonium salt with a base) in excess.
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (6-24 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.[1][6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an alternative approach for forming the C-N bond.[2][3]
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 4-chloro-7-methoxyquinoline, 1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP, Xantphos).[4]
-
Add a non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).[4]
-
Add the amine source.
-
Add a suitable anhydrous solvent (e.g., toluene, dioxane).[4]
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the SNAr synthesis of this compound.
Caption: A troubleshooting decision tree for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of 7-Methoxyquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 7-Methoxyquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities largely depend on the synthetic route. However, common impurities in quinoline syntheses include unreacted starting materials from incomplete reactions (such as a 7-nitro precursor), isomeric byproducts, and degradation products.[1][2] Harsh reaction conditions can also lead to the formation of tar and colored polymeric materials.[3][4] Aromatic amines are also susceptible to oxidation, which can result in colored impurities.[2]
Q2: How do I choose the best purification method for my crude product?
A2: The optimal method depends on the physical state of your product, the nature of the impurities, and the required purity level. For solid products, recrystallization is often a good first choice if a suitable solvent can be found.[5] Column chromatography provides excellent separation for a wide range of impurities but is more labor-intensive.[5][6] Acid-base extraction is highly effective for removing acidic or basic impurities from the desired amine.[5][7] The decision tree below can help guide your choice.
Q3: My this compound has poor solubility. How can I address this during purification?
A3: The solubility of amines like this compound is highly pH-dependent.[8] In acidic conditions, the amine group becomes protonated, forming a more polar and significantly more water-soluble salt.[8] This property is exploited in acid-base extractions. For other techniques, using a co-solvent system (e.g., water with ethanol, DMSO, or PEG) can increase solubility by reducing the overall polarity of the solvent system.[8]
Q4: I'm observing significant peak tailing during silica gel column chromatography. What causes this and how can I prevent it?
A4: Peak tailing for basic compounds like amines on standard silica gel is common. This occurs because the slightly acidic nature of silica gel can lead to strong, non-ideal interactions with the basic amine. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent.[1] This deactivates the acidic sites on the silica, resulting in more symmetrical peaks and better separation.
Q5: My final product is colored, even after initial purification. How can I decolorize it?
A5: A colored product often indicates the presence of oxidized or polymeric impurities.[2] A common and effective method for removing colored impurities is to treat a solution of your compound with activated carbon. The activated carbon adsorbs the colored impurities, which can then be removed by filtration.[9] This is typically done during the recrystallization process, by adding the charcoal to the hot solution before filtering and cooling.[10]
Purification Method Selection
The following diagram provides a logical workflow for selecting the most appropriate purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Identifying and minimizing impurities in 7-Methoxyquinolin-4-amine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Methoxyquinolin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low overall yield can stem from inefficiencies in one or more steps of the synthetic sequence. A common route involves the construction of the quinoline core followed by functional group manipulations. Here are potential areas for optimization:
-
Incomplete Cyclization: The formation of the quinoline ring is a critical step. Depending on the specific synthesis (e.g., Conrad-Limpach or Skraup synthesis), reaction conditions such as temperature, reaction time, and catalyst choice are crucial.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Inefficient Functional Group Interconversion: Steps such as the reduction of a nitro group to the final amine are often sources of low yield.[3] The choice of reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl), solvent, and reaction conditions should be optimized.[4][5][6]
-
Product Degradation: Aromatic amines can be susceptible to oxidation, leading to the formation of colored impurities and a reduction in the isolated yield of the desired product.[3] It is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents, especially during purification and storage.
Q2: I am observing the formation of significant impurities during the synthesis. How can I identify and minimize them?
Impurity formation is a common challenge. The nature of the impurities depends on the specific synthetic step.
-
Isomeric Impurities: During the synthesis of the quinoline scaffold, particularly in reactions involving electrophilic aromatic substitution, the formation of regioisomers is possible.[4] Careful control of reaction conditions (e.g., temperature, rate of addition of reagents) is essential. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.[4]
-
Starting Material in Final Product: Incomplete reactions will lead to the presence of starting materials or intermediates in your product.[4] As mentioned, monitoring the reaction to completion is critical.
-
Side-Reaction Products: Unwanted side reactions, such as polymerization or oxidation of the amine product, can generate impurities.[3][7] Using controlled reaction conditions and appropriate work-up procedures can minimize these.
Q3: My final product is highly colored, even after purification. What is the likely cause and how can I address this?
The formation of colored impurities often suggests oxidation or polymerization of the this compound product.[3] Aromatic amines are particularly prone to oxidation, which can lead to the formation of colored polymeric species.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reaction and purification steps are carried out under an inert atmosphere.
-
Solvent Quality: Use freshly distilled or high-purity, degassed solvents.
-
Purification: Consider purification techniques that can remove colored impurities, such as treatment with activated carbon followed by filtration before final crystallization or chromatography.
-
Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.
-
Q4: I am having difficulty with the purification of the final product, this compound. What is the recommended purification method?
This compound is a basic compound, which can present challenges during purification by standard silica gel chromatography due to interactions with the acidic silanol groups on the silica surface.[4] This can lead to peak tailing and poor separation.
-
Column Chromatography:
-
Modified Eluent: If using standard silica gel, adding a small percentage (0.1-1%) of a volatile amine base like triethylamine or ammonia to the mobile phase can help to neutralize the acidic silanol groups and improve peak shape.[4]
-
Amine-functionalized Silica: Using a column packed with amine-functionalized silica can provide a more suitable stationary phase for the separation of basic amines.[4]
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
Data Presentation
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Application in Impurity Profiling | Reference |
| High-Performance Liquid Chromatography (HPLC) | The primary method for separating and quantifying impurities in drug substances and products. | [8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Considered the optimal method for identifying impurities and elucidating their structures. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine molecular formulas. | [8][9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about impurities, which is crucial for their definitive identification. | [8][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for the analysis of volatile organic impurities, such as residual solvents. | [8][10] |
Experimental Protocols
Protocol 1: General Procedure for Nitro Group Reduction
A common final step in the synthesis of this compound is the reduction of a corresponding nitro-intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro-quinoline intermediate in a suitable solvent such as ethanol or a mixture of ethanol and water.[6]
-
Addition of Reagents: Add an excess of a reducing agent. For an iron/ammonium chloride system, add iron powder and ammonium chloride to the solution.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80 °C) and stir vigorously.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.
Protocol 2: Impurity Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the HPLC system. The retention time of the main peak corresponds to this compound, while other peaks indicate the presence of impurities. The area of each peak can be used to quantify the relative amount of each component.
Visualizations
References
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. jpharmsci.com [jpharmsci.com]
- 10. rroij.com [rroij.com]
Technical Support Center: Optimizing Coupling Reactions for 4-Chloro-7-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 4-chloro-7-methoxyquinoline.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Issues
Q1: My coupling reaction with 4-chloro-7-methoxyquinoline shows low to no yield. What are the primary factors to investigate?
A1: Low or no product formation when using 4-chloro-7-methoxyquinoline is a common challenge due to the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] A systematic evaluation of the following reaction parameters is crucial:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] More active systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary to promote the oxidative addition step.[1][2]
-
Base Selection: The strength and solubility of the base are critical for the efficiency of the catalytic cycle.[1] For challenging couplings with aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[1][2]
-
Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, often with the addition of water to aid in dissolving inorganic bases.[1][2] Ensure all solvents are thoroughly degassed to prevent catalyst deactivation by oxygen.[2]
-
Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to facilitate the coupling of less reactive aryl chlorides.[1] Microwave irradiation can also be an effective method for accelerating the reaction.[1]
Q2: I am observing significant dehalogenation of my 4-chloro-7-methoxyquinoline starting material. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[1] This can be caused by the presence of a hydride source or catalyst decomposition. To mitigate this:
-
Choice of Base and Solvent: The selection of the base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help.[1]
-
Avoid Protic Solvents: If dehalogenation is a significant issue, avoid using protic solvents like alcohols, which can act as a hydride source.[3]
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is plagued by the homocoupling of the boronic acid. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a frequent side reaction, often promoted by the presence of oxygen or inefficient transmetalation.[3][4] To address this:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are meticulously degassed to remove oxygen, which can promote homocoupling.[4]
-
Optimize Base and Solvent: Use a base and solvent system that enhances the solubility and reactivity of the boronate species to favor the desired cross-coupling pathway.[3]
Q4: The boronic acid I am using seems to be unstable under the reaction conditions, leading to low yields. What can I do?
A4: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common issue, especially with heteroaryl boronic acids or under harsh reaction conditions.[1][2][4] To improve stability:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can be used to mitigate protodeboronation.[1][2]
-
Milder Conditions: If possible, lower the reaction temperature or use a milder base to reduce the rate of decomposition of the boronic acid.[3]
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of 4-chloro-7-methoxyquinoline is not working. Are there specific ligands that are more effective for this transformation?
A5: Yes, the choice of ligand is particularly critical for the C-N coupling of aryl chlorides. For challenging substrates like 4-chloro-7-methoxyquinoline, sterically hindered and electron-rich ligands are generally required. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and DavePhos have shown success in the amination of challenging chloro-heterocycles.[5][6] In some cases, bidentate phosphine ligands like BINAP can also be effective.[1][7]
Q6: Can I use both primary and secondary amines in the Buchwald-Hartwig coupling with 4-chloro-7-methoxyquinoline?
A6: Yes, the Buchwald-Hartwig amination is versatile and can accommodate a wide range of primary and secondary amines. However, the optimal ligand may differ depending on the amine's steric bulk and nucleophilicity.[6] For instance, different generations of Buchwald ligands have been developed to be more effective for specific classes of amines.[7]
Sonogashira Coupling
Q7: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) in my Sonogashira reaction. How can I suppress this side product?
A7: The homocoupling of terminal alkynes is a major side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[8][9] To minimize this:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require a higher catalyst loading or different ligands, it eliminates the primary catalyst for Glaser coupling.
-
Strictly Anaerobic Conditions: If using a copper co-catalyst, it is imperative to maintain a strictly oxygen-free environment through thorough degassing of solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).
-
Use of a Co-solvent: The choice of an amine base, which can also act as a solvent, is important. A co-solvent can sometimes help to minimize side reactions.[10]
Quantitative Data Summary
The following tables summarize representative reaction conditions for palladium-catalyzed cross-coupling reactions with chloroquinoline substrates. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Entry | Aryl Halide | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-7-methoxyquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. >80 |
| 2 | 4,7-Dichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | Dioxane/H₂O | 75 | 12 | 92 |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(0)/C | PPh₃ | K₂CO₃ | NMP/H₂O | 120 | 4 | 98 |
Table 2: Buchwald-Hartwig Amination of Chloroquinolines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4,7-Dichloroquinoline | N-(1-Adamantylmethyl)amine | Pd(dba)₂ (5) | BINAP (6) | t-BuONa | Toluene | 100 | 24 | 61[1] |
| 2 | 4,7-Dichloroquinoline | 2-(1-Adamantyloxy)ethylamine | Pd(dba)₂ (5) | BINAP (6) | t-BuONa | Toluene | 100 | 24 | 52[1] |
| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | t-BuONa | Toluene | Reflux | 6 | 94 |
Table 3: Sonogashira Coupling of Haloarenes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | >95[5] |
| 2 | Aryl Bromide | Terminal Alkyne | Pd₂(dba)₃ (0.5) | - | Cs₂CO₃ | Dioxane | RT | - | High[5] |
| 3 | Aryl Halide | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | >90[10] |
Estimated yields are based on typical outcomes for similar substrates and conditions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling of 4-chloro-7-methoxyquinoline.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 4-chloro-7-methoxyquinoline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., toluene/water, 10:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
Add the degassed solvent (e.g., toluene).
-
Add 4-chloro-7-methoxyquinoline (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
To a reaction flask, add 4-chloro-7-methoxyquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing coupling reactions.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. ijnc.ir [ijnc.ir]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Poor Reproducibility in 7-Methoxyquinolin-4-amine Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reproducibility in bioassays involving 7-Methoxyquinolin-4-amine and related quinoline derivatives. The following information is designed to help identify and resolve common issues to ensure more reliable and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Category 1: Compound-Specific Issues
Q1: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What is the cause and how can I resolve this?
A1: Precipitation is a common issue with quinoline derivatives, which are often hydrophobic. While this compound may dissolve in a 100% DMSO stock, it can crash out of solution upon dilution into an aqueous environment.
Troubleshooting Steps:
-
Optimize Stock Concentration: A very high concentration stock in DMSO can increase the likelihood of precipitation upon dilution. Try preparing a less concentrated stock solution.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your buffer or media.
-
Adjust pH: The amine group in this compound can be protonated in acidic conditions, forming a more soluble salt. Lowering the pH of your buffer may improve solubility.
-
Use Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in small percentages to increase the solubility of your compound.
Q2: I am observing high background fluorescence in my assay when using this compound. What could be the cause?
A2: The quinoline scaffold has an extended π-electron system that can lead to intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.[1]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without any cells or other reagents to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Switch to Red-Shifted Fluorophores: Autofluorescence of quinoline compounds is often strongest in the blue-green spectrum.[1] If possible, use fluorophores that excite and emit at longer wavelengths (red or far-red region) to minimize spectral overlap.[1]
-
Use a Different Assay Technology: If autofluorescence is a persistent issue, consider using an orthogonal assay with a different detection method, such as a luminescence-based (e.g., CellTiter-Glo®) or colorimetric assay (e.g., MTT).
Q3: My this compound shows activity in multiple, unrelated assays. Is this a real effect?
A3: This could be a sign of a Pan-Assay Interference Compound (PAINS). PAINS are compounds that appear as hits in multiple assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target.[2][3][4] Quinoline derivatives are a known class of PAINS.[4]
Troubleshooting Steps:
-
Perform a Counter-Screen: Test your compound in an assay that uses the same detection method but lacks the biological target of interest. Activity in the counter-screen suggests assay interference.
-
Conduct an Orthogonal Assay: Confirm the biological activity using a different assay with an independent detection method.
-
Analyze Structure-Activity Relationship (SAR): If minor structural modifications to your compound lead to a complete loss of activity, it is more likely to be a specific inhibitor rather than a PAINS.
Category 2: General Bioassay Reproducibility
Q4: We are seeing significant well-to-well and plate-to-plate variability in our cell-based assays. What are the common sources of this variability?
A4: Poor reproducibility in cell-based assays can stem from several factors:
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Cell Handling: Inconsistent cell seeding density, use of cells with high passage numbers, and poor cell health can all contribute to variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, reagents, or cells is a major source of error.
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter the concentration of compounds and media components.
-
Reagent Variability: Inconsistent preparation or storage of reagents, including the this compound stock solution, can lead to inconsistent results.
-
Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels in the incubator can affect cell growth and response.
Troubleshooting Guides
Guide 1: Addressing Compound Solubility and Stability
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Media | Poor aqueous solubility of the quinoline compound. | 1. Lower the final DMSO concentration to <0.5%.2. Decrease the stock concentration in DMSO.3. Perform serial dilutions in media/buffer.4. Consider the use of co-solvents (e.g., ethanol, PEG).5. Adjust the pH of the buffer to be more acidic. |
| Inconsistent Results Over Time | Degradation of the compound in stock solution or in the assay plate. | 1. Prepare fresh dilutions from a frozen stock for each experiment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Store stock solutions at -20°C or -80°C, protected from light.4. Run a "compound-only" control incubated for the duration of the experiment and analyze for degradation via HPLC. |
Guide 2: Mitigating Assay Interference
| Problem | Potential Cause | Recommended Solution |
| High Background in Fluorescence Assays | Autofluorescence of the quinoline compound. | 1. Run a compound-only control to quantify autofluorescence.2. Subtract the background fluorescence from experimental wells.3. Use red-shifted fluorophores (>600 nm) to minimize spectral overlap.[1]4. If available, use spectral unmixing on your imaging system.[1] |
| False Positives in Multiple Assays | Pan-Assay Interference Compound (PAINS) activity. | 1. Perform a counter-screen using the same assay technology but without the biological target.2. Validate hits with an orthogonal assay that uses a different detection method.3. Consult PAINS databases to check for structural alerts in your compound. |
Quantitative Data
Due to the limited availability of public data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related quinoline derivatives to provide a comparative context for their cytotoxic potential.
Table 1: Cytotoxic Activity of Selected Quinoline Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-Anilino-6,7-dimethoxy quinazoline derivative (RB1) | HCT116 (Colon) | MTT | Not specified, but potent | [5] |
| 4-Anilino-6,7-dimethoxy quinazoline derivative (RB1) | K562 (Leukemia) | MTT | Not specified, but potent | [5] |
| 4-Anilino-6,7-dimethoxy quinazoline derivative (RB1) | SKBR3 (Breast) | MTT | Not specified, but potent | [5] |
| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung) | MTT | 0.033 | [6] |
| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 (Breast) | MTT | 0.087 | [6] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (Colon) | SRB | 5.64 | [7][8] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (Liver) | SRB | 23.18 | [7][8] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[9] Lower IC50 values indicate higher potency.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Diagram 1: General Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for diagnosing and addressing poor reproducibility in bioassays.
Diagram 2: Hypothetical Kinase Inhibition Signaling Pathway
Many quinoline derivatives are known to act as kinase inhibitors.[10] This diagram illustrates a generic signaling pathway that could be inhibited by this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Diagram 3: Bacterial DNA Gyrase Inhibition Workflow
Another common mechanism of action for quinoline compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
Stability testing of 7-Methoxyquinolin-4-amine in different solvents
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 7-Methoxyquinolin-4-amine in various experimental conditions. Researchers, scientists, and drug development professionals can use this resource to design and troubleshoot their stability studies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the stability testing of this compound.
Q1: I am observing rapid degradation of this compound in my acidic solvent system. What is the likely cause and how can I minimize it?
A1: Rapid degradation in acidic solutions is a known characteristic of some quinoline derivatives.[1] The quinoline nitrogen can be protonated, which may increase the molecule's susceptibility to hydrolytic degradation. To mitigate this, consider the following:
-
pH Adjustment: If your experimental design allows, increase the pH of your solvent system. Many quinoline compounds exhibit greater stability in neutral or slightly basic conditions.[1]
-
Solvent Choice: The type of acidic solvent can influence the degradation rate. For instance, degradation in the presence of 0.1 N HCl might be faster in an acetonitrile/water mixture compared to a DMSO/water mixture.[1] Consider using a less aggressive acidic stressor.
-
Temperature Control: Elevated temperatures can accelerate acid-catalyzed hydrolysis. Ensure your experiments are conducted at a controlled and documented temperature.
Q2: My this compound sample shows significant degradation when exposed to light. How can I protect it?
A2: Photodegradation is a common issue for many pharmaceutical compounds, including some quinoline derivatives.[2] To prevent this:
-
Use Amber Vials: Store all solutions containing this compound in amber glass vials or containers that block UV and visible light.
-
Protect from Ambient Light: During experimental manipulations, work in a dimly lit area or wrap your containers in aluminum foil.
-
Photostability Testing: Conduct formal photostability studies as per ICH guidelines to characterize the light sensitivity of the compound. This typically involves exposing the sample to a controlled light source and a dark control.
Q3: I am struggling to dissolve this compound in my aqueous buffer for a stability study. What can I do?
A3: The solubility of amine-containing compounds like this compound can be pH-dependent.[3] The quinoline structure is largely hydrophobic, which can limit aqueous solubility.[3] Here are some strategies to improve solubility:
-
pH Adjustment: Lowering the pH of the aqueous buffer will protonate the amine group, forming a more soluble salt.[3] It is recommended to adjust the pH to at least 1-2 units below the compound's pKa.[3]
-
Use of Co-solvents: Employing water-miscible organic solvents (co-solvents) such as ethanol, DMSO, or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds.[3] Start with a small percentage of the co-solvent and gradually increase it.
-
Illustrative Solubility Profile of this compound:
| Solvent System | Solubility | Notes |
| Deionized Water (pH 7) | Poor | The free base is less soluble in neutral aqueous solutions.[3] |
| 0.1 N HCl | Good | Forms a more soluble protonated salt at acidic pH.[3] |
| Phosphate Buffer (pH 7.4) | Poor to Moderate | Solubility may be limited at physiological pH. |
| Methanol | Good | A common organic solvent for initial stock solutions. |
| DMSO | Excellent | A good solvent for creating highly concentrated stock solutions. |
| Acetonitrile | Moderate | Often used in HPLC mobile phases. |
Q4: I am not seeing any degradation of this compound under my stress conditions. Is this normal?
A4: It is possible that this compound is highly stable under the conditions you have tested. However, forced degradation studies are designed to intentionally degrade the molecule to understand its stability profile.[4][5] If you observe no degradation, consider the following:
-
Increase Stress Severity: The stress conditions may not be harsh enough. You can try increasing the temperature, using a higher concentration of the stressor (e.g., 1N HCl instead of 0.1N HCl), or extending the exposure time.[6]
-
Investigate Different Stressors: The compound might be stable to hydrolysis and thermolysis but susceptible to oxidation or photolysis. Ensure you are testing a variety of stress conditions as recommended by ICH guidelines.[4]
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
A1: Forced degradation studies, also known as stress testing, involve intentionally subjecting a drug substance to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][5] These studies are crucial for:
-
Assessing the intrinsic stability of the molecule. [1]
-
Developing and validating stability-indicating analytical methods. [1][6]
Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A2: Based on regulatory guidelines (e.g., ICH Q1A), the following conditions are typically employed:
-
Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature or elevated temperatures (e.g., 60-80°C).[6]
-
Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature or elevated temperatures.[6]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at temperatures ranging from 40-80°C.[4]
-
Photolytic Degradation: Exposing the compound to a combination of UV and visible light.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: The most common and powerful technique for stability testing is High-Performance Liquid Chromatography (HPLC), often with a UV detector.[4] A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. Other hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for the identification and structural elucidation of unknown degradants.[6]
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[6]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate a solution of the compound at 80°C for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if it was subjected to acidic or basic stress.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize any significant degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability studies.
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Scale-up Synthesis of 7-Methoxyquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scale-up synthesis of 7-Methoxyquinolin-4-amine, a crucial intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
The most prevalent and scalable method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-chloro-7-methoxyquinoline. This is typically achieved by treating 7-methoxyquinolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent and final step is a nucleophilic aromatic substitution (SNAr) reaction where 4-chloro-7-methoxyquinoline is reacted with an amine source, typically ammonia or an ammonia equivalent, to yield the final product.
Q2: What are the critical process parameters to control during the amination step?
The amination of 4-chloro-7-methoxyquinoline is a critical step where precise control of reaction parameters is essential for high yield and purity. Key parameters to monitor and optimize include:
-
Temperature: The reaction temperature significantly influences the reaction rate and impurity profile.
-
Pressure: When using ammonia gas or a volatile amine, pressure is a critical parameter to maintain a sufficient concentration of the nucleophile in the reaction mixture.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and side reactions.
-
Stoichiometry: The molar ratio of the amine source to the quinoline substrate is crucial to drive the reaction to completion and minimize unreacted starting material.
-
Agitation: Proper mixing is vital to ensure efficient mass and heat transfer, especially in larger reactors.
Q3: What are the common impurities observed during the synthesis of this compound?
Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted 4-chloro-7-methoxyquinoline: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Hydroxy-bis-quinoline: Formation of this impurity can occur if water is present in the reaction mixture.
-
Isomeric impurities: Depending on the synthesis of the quinoline core, other methoxyquinoline isomers might be present.
-
Oxidation and degradation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light for extended periods.
Q4: What are the recommended purification methods for this compound at a larger scale?
Purification of this compound at scale typically involves crystallization. The choice of solvent system is critical for effective purification and obtaining the desired crystal form. Common solvent systems include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures with water. Slurry washing of the crude product with a suitable solvent can also be effective in removing certain impurities before the final crystallization. In some cases, column chromatography might be used for very high purity requirements, though it is less common for large-scale production due to cost and solvent consumption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Amination Step | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Insufficient amount of aminating agent. - Poor quality of starting materials or reagents. | - Monitor reaction progress by HPLC or TLC to ensure completion. - Optimize temperature and pressure; a design of experiments (DoE) approach can be beneficial. - Increase the molar equivalents of the aminating agent. - Ensure the purity of 4-chloro-7-methoxyquinoline and the aminating source. |
| High Levels of Unreacted 4-chloro-7-methoxyquinoline | - Insufficient reaction time. - Low reaction temperature. - Inefficient mixing. | - Extend the reaction time. - Gradually increase the reaction temperature while monitoring the impurity profile. - Ensure adequate agitation in the reactor. |
| Formation of Colored Impurities | - Oxidation of the amine product. - Reaction with residual starting materials or byproducts at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize the exposure of the product to air and light, especially during work-up and isolation. - Optimize the reaction temperature to avoid thermal degradation. |
| Difficulties in Product Isolation/Filtration | - Fine particle size of the precipitate. - Gummy or oily product. | - Optimize the crystallization conditions (e.g., cooling rate, solvent system, seeding) to obtain larger, more easily filterable crystals. - Consider an anti-solvent addition to induce precipitation. - If an oil is formed, try to dissolve it in a suitable solvent and re-precipitate. |
| Product Fails Purity Specifications | - Ineffective purification method. - Presence of closely related impurities. | - Re-evaluate the crystallization solvent system. A multi-solvent system might be necessary. - Consider a reslurry of the isolated product in a suitable solvent to remove specific impurities. - For persistent impurities, a charcoal treatment of the solution before crystallization might be effective. |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7-methoxyquinoline
This protocol describes a common method for the synthesis of the key intermediate, 4-chloro-7-methoxyquinoline, from 7-methoxy-1H-quinolin-4-one.
Materials:
-
7-methoxy-1H-quinolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling solvent)
-
Sodium bicarbonate solution (aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, charge a reactor with 7-methoxy-1H-quinolin-4-one and toluene.
-
With vigorous stirring, slowly add phosphorus oxychloride (POCl₃) to the suspension. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to a cooled aqueous solution of sodium bicarbonate. Caution: This quenching step is highly exothermic and releases HCl gas. Ensure adequate cooling and ventilation.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-chloro-7-methoxyquinoline.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.
Protocol 2: Synthesis of this compound (Amination)
This protocol outlines the amination of 4-chloro-7-methoxyquinoline to produce the final product.
Materials:
-
4-chloro-7-methoxyquinoline
-
Ammonia solution (aqueous or in a suitable organic solvent) or another aminating agent
-
A high-pressure reactor (if using gaseous ammonia)
-
Suitable solvent (e.g., ethanol, isopropanol, or N-methyl-2-pyrrolidone)
Procedure:
-
Charge the reactor with 4-chloro-7-methoxyquinoline and the chosen solvent.
-
Add the aminating agent to the reactor. If using aqueous ammonia, ensure the concentration is appropriate. If using gaseous ammonia, the reactor should be sealed and pressurized.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C). The optimal temperature will depend on the solvent and aminating agent used.
-
Maintain the reaction at temperature and pressure, with stirring, for several hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the reactor to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
If the product remains in solution, the solvent can be partially removed under reduced pressure to induce crystallization.
-
The crude product should be washed with a suitable solvent (e.g., water or a cold organic solvent) to remove excess aminating agent and other impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Data Presentation
While specific quantitative data for the synthesis of this compound can vary significantly based on the exact reaction conditions and scale, the following table provides a general overview of expected yields for the amination step under different conditions, as suggested by literature on similar 4-aminoquinoline syntheses.
| Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Notes |
| Ethanol | 120-130 | 100-150 | 75-85 | Good for initial lab-scale trials. |
| Isopropanol | 130-140 | 120-180 | 80-90 | Often provides better yields and easier product isolation. |
| N-Methyl-2-pyrrolidone (NMP) | 140-160 | 150-200 | 85-95 | High-boiling solvent, can lead to higher yields but may be more difficult to remove. |
| Toluene | 110-120 | 100-150 | 70-80 | Lower boiling point may require higher pressure to maintain ammonia concentration. |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Amination
Caption: A decision tree for troubleshooting low yield in the amination step.
Validation & Comparative
A Comparative Analysis of the Antiplasmodial Efficacy of 7-Methoxyquinolin-4-amine and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 7-Methoxyquinolin-4-amine and the established antimalarial drug, chloroquine. The following sections present available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field of antimalarial drug development.
Executive Summary
Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades. Its mechanism of action primarily involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have necessitated the search for new, effective antimalarial agents.
This comparison focuses on this compound, a structural analog of chloroquine, and evaluates its potential as an alternative. While in vitro data suggests some activity against P. falciparum, a comprehensive understanding of its efficacy, particularly in vivo, is still developing. This guide aims to consolidate the existing data to facilitate a clear comparison.
Data Presentation: In Vitro Efficacy
The following table summarizes the available in vitro data for this compound and chloroquine against chloroquine-susceptible (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound derivatives | Chloroquine-Susceptible | 17-150 | [1] |
| Chloroquine-Resistant | 90-3000 | [1] | |
| Chloroquine | Chloroquine-Susceptible | 3-12 | [1] |
| Chloroquine-Resistant | 18-500 | [1] |
Note: The data for this compound represents a range for a series of derivatives with the 7-methoxy substituent. Specific data for the parent compound, this compound, was not individually detailed in the cited study. The in vitro studies suggest that most 7-methoxy-4-aminoquinoline derivatives are less active than chloroquine against both chloroquine-susceptible and -resistant P. falciparum strains[1].
In Vivo Efficacy
For context, in vivo antimalarial activity is typically assessed using models such as Plasmodium berghei-infected mice. The standard assay is the 4-day suppressive test, which evaluates the reduction in parasitemia after treatment.
Experimental Protocols
In Vitro Drug Susceptibility Testing: [3H]-Hypoxanthine Incorporation Assay
This method is a widely used technique to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To measure the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells at a defined hematocrit and parasitemia in RPMI-1640 medium supplemented with serum and other nutrients.
-
Drug Preparation: The test compounds (this compound and chloroquine) are serially diluted to a range of concentrations.
-
Assay Setup: The parasite culture is exposed to the different drug concentrations in a 96-well microtiter plate. Control wells with no drug are included.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for 24-48 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
Harvesting and Scintillation Counting: The red blood cells are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.
In Vivo Efficacy Testing: 4-Day Suppressive Test in Mice
This is a standard method to evaluate the in vivo antimalarial activity of a compound.
Objective: To assess the ability of a test compound to suppress the proliferation of malaria parasites in an infected mouse model.
Methodology:
-
Infection: Mice are inoculated with Plasmodium berghei parasites.
-
Treatment: The test compound is administered to the mice at various doses, typically starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle, and a positive control group receives a known antimalarial drug like chloroquine.
-
Parasitemia Monitoring: Blood smears are taken from the tail of each mouse on day 4 post-infection. The percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression. The ED50 (the dose that suppresses parasitemia by 50%) can then be determined.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Chloroquine
The primary mechanism of action of chloroquine involves its accumulation in the acidic food vacuole of the parasite. Inside the vacuole, chloroquine inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin crystals. The accumulation of free heme leads to oxidative stress and parasite death.
Caption: Mechanism of action of chloroquine in the malaria parasite's food vacuole.
Experimental Workflow for In Vitro Antimalarial Drug Testing
The following diagram illustrates the general workflow for testing the in vitro efficacy of antimalarial compounds.
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
Experimental Workflow for In Vivo Antimalarial Drug Testing
The following diagram illustrates the general workflow for the 4-day suppressive test to evaluate in vivo antimalarial efficacy.
Caption: Workflow for the 4-day suppressive in vivo antimalarial test.
Conclusion
Based on the available in vitro data, this compound derivatives appear to be less potent than chloroquine against both chloroquine-susceptible and -resistant strains of P. falciparum[1]. A significant limitation in the comparative assessment is the lack of published in vivo efficacy data for this compound. Further studies, particularly in animal models of malaria, are essential to fully elucidate the therapeutic potential of this compound and to determine if it warrants further development as a clinically useful antimalarial agent. Researchers are encouraged to pursue in vivo evaluation of this compound to provide a more complete picture of its efficacy relative to established drugs like chloroquine.
References
In Vivo Efficacy of 7-Methoxyquinolin-4-amine Analogues: A Comparative Guide
This guide provides a comparative overview of the in vivo and in vitro efficacy of various 7-Methoxyquinolin-4-amine analogues as potential anticancer agents. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.
Overview of Investigated Analogues
Quinoline derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their broad-ranging pharmacological activities, including anticancer properties.[1] These compounds exert their effects through various mechanisms, such as inhibiting crucial enzymes involved in cancer progression, intercalating with DNA, and disrupting microtubule polymerization.[1] This guide focuses on the comparative efficacy of several recently developed this compound analogues.
Comparative In Vivo Efficacy
A study focusing on a novel series of tubulin-binding tumor-vascular disrupting agents identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) as a promising lead candidate.[2] In vivo experiments using a human tumor cell line xenograft model in mice demonstrated significant dose-dependent tumor growth inhibition.
Table 1: In Vivo Antitumor Activity of Compound 2 in NCI-H460 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Control | - | 1058 ± 215 | - |
| Compound 2 | 0.25 | 870 ± 180 | 17.8 |
| Compound 2 | 0.5 | 668 ± 155 | 36.8 |
| Compound 2 | 1.0 | 403 ± 110 | 61.9 |
| Paclitaxel (Reference) | 15 | 419 ± 120 | 60.4 |
Data extracted from in vivo studies on a promising anticancer lead compound.[2]
The results indicate that Compound 2 at a dose of 1.0 mg/kg exhibits comparable efficacy to the established chemotherapeutic agent, paclitaxel, at a 15 mg/kg dose.[2]
Comparative In Vitro Antiproliferative Activity
The in vitro anticancer activity of several this compound analogues has been evaluated against various human tumor cell lines.
4-(2-substituted quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Derivatives
A series of analogues based on the scaffold of Compound 2 were synthesized and evaluated for their antiproliferative activity. Many of these compounds demonstrated high potency, with GI50 values in the nanomolar to subnanomolar range.[2]
Table 2: In Vitro Antiproliferative Activity (GI50, nM) of Selected Analogues
| Compound | NCI-H460 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) |
| Compound 2 | 1.8 | 1.5 | 1.7 |
| 6a | 0.53 | 2.01 | 1.25 |
| 6f | 0.85 | 1.22 | 0.98 |
| 6g | 0.77 | 1.05 | 0.89 |
| Paclitaxel | 2.5 | 3.1 | 2.8 |
GI50 values represent the concentration required to inhibit cell growth by 50%.[2]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines
Another study investigated a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I inhibitors.[1] Compound 14m from this series showed potent anticancer activity across a wide panel of cancer cell lines.[1]
Table 3: In Vitro Antiproliferative Activity (GI50, µM) of Compound 14m
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | SR | 0.133 |
| Non-Small Cell Lung | NCI-H226 | 0.343 |
| Colon | COLO205 | 0.401 |
| CNS | SF-295 | 0.328 |
| Melanoma | LOX IMVI | 0.116 |
| Ovarian | NCI/ADR-RES | 0.247 |
| Renal | CAKI-1 | 0.458 |
| Breast | T-47D | 0.472 |
GI50 values represent the concentration required to inhibit cell growth by 50%.[1]
Mechanism of Action and Signaling Pathways
The anticancer effects of these this compound analogues are attributed to several mechanisms of action.
-
Tubulin Polymerization Inhibition: Compound 2 and its analogues act as tubulin-binding agents, disrupting microtubule dynamics, which is crucial for cell division.[2]
-
Tumor Vasculature Disruption: Mechanistic studies on xenograft tumor tissues revealed that Compound 2 disrupts the tumor vasculature, in addition to inducing apoptosis and inhibiting cell proliferation.[2]
-
Topoisomerase I Inhibition: The 4-alkoxy-2-aryl-6,7-dimethoxyquinoline series, including compound 14m, have been identified as inhibitors of Topoisomerase I, an enzyme essential for DNA replication and transcription.[1]
-
Wnt/β-catenin Signaling Pathway Inhibition: Other related quinazoline derivatives have been shown to downregulate the β-catenin/TCF4 signaling pathway, which is often overactivated in cancer.
Below is a diagram illustrating a generalized signaling pathway targeted by some quinoline derivatives.
Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by quinazoline derivatives.
Experimental Protocols
In Vivo Antitumor Efficacy Study
The in vivo antitumor activity of Compound 2 was evaluated using a xenograft model.
Caption: Workflow for in vivo antitumor efficacy evaluation using a xenograft model.
Protocol Details:
-
Cell Culture: Human tumor cells (e.g., NCI-H460) are cultured in appropriate media.
-
Animal Model: Athymic nude mice are used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a certain volume, mice are randomized into groups and treated with the test compounds (e.g., intraperitoneal injection) or vehicle control for a specified duration.
-
Data Collection: Tumor size and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
In Vitro Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is read on a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
Conclusion
The this compound scaffold serves as a promising foundation for the development of novel anticancer agents. The analogues discussed in this guide demonstrate significant in vivo and in vitro efficacy through various mechanisms of action. Compound 2, in particular, shows compelling in vivo activity comparable to paclitaxel, highlighting its potential for further preclinical and clinical development. The potent in vitro activity of other analogues, such as those from the 4-alkoxy-2-aryl-6,7-dimethoxyquinoline series, also warrants further investigation. Future studies should focus on optimizing the pharmacokinetic properties and further elucidating the detailed molecular mechanisms of these promising compounds.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Selectivity Profile of 4-Aminoquinoline Derivatives
Comparative Kinase Inhibition Profile
The following table summarizes the kinase inhibition data for a representative 4-aminoquinoline derivative, compound 14 , a potent RIPK2 inhibitor.[1][2] The data is presented as the percentage of inhibition at a 1 µM concentration, providing a snapshot of its selectivity across a diverse panel of kinases.
| Kinase Family | Kinase Target | Inhibition at 1 µM (%) |
| Tyrosine Kinase | Fyn | >90 |
| Lyn | >90 | |
| BTK | >90 | |
| Abl | >90 | |
| KDR (VEGFR2) | 50-90 | |
| Serine/Threonine Kinase | RIPK2 | >90 |
| LOK | 50-90 | |
| CMGC | CDK9 | 50-90 |
Note: This data is for a specific 4-aminoquinoline derivative (compound 14 from the cited study) and not 7-Methoxyquinolin-4-amine.[1] The selectivity profile of this compound is expected to be different and would require experimental determination. The 4-anilinoquinoline scaffold has been shown to be a versatile starting point for developing selective inhibitors for various kinases, including GAK, by modifying substituents on the quinoline ring.[3]
Experimental Protocols
The determination of a compound's kinase selectivity profile involves robust and standardized biochemical assays. The following are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.
-
Reaction Setup: A reaction mixture is prepared in a 96-well or 384-well plate containing the purified kinase, a suitable substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl₂).
-
Compound Addition: The test compound, serially diluted in DMSO, is added to the reaction wells. Control wells containing only DMSO (vehicle) are included to determine 100% kinase activity.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Termination and Separation: The reaction is stopped by the addition of a solution like phosphoric acid. The phosphorylated substrate is then separated from the residual [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.
-
Washing: The filter paper is washed multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Competitive Binding Assay (KINOMEscan™)
This high-throughput assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
Assay Principle: The assay is based on a competitive binding format where the test compound and an immobilized ligand compete for the kinase's ATP-binding site.
-
Reaction Components: A mixture containing the test compound, the specific DNA-tagged kinase, and the immobilized ligand is prepared in multi-well plates.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The immobilized ligand with any bound kinase is captured on a solid support, and unbound components are washed away.
-
Quantification: The amount of kinase captured on the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
-
Data Interpretation: A lower amount of captured kinase in the presence of the test compound indicates successful competition and therefore binding of the compound to the kinase. The results are typically reported as a percentage of control (no compound), and dissociation constants (Kd) can be derived to quantify binding affinity.
Visualizing Kinase Inhibition and Signaling
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams, created using the DOT language, illustrate a simplified kinase signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Cross-Resistance Profile of 7-Methoxyquinoline Analogs in Drug-Resistant Malaria Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel antimalarial agents. The 4-aminoquinoline scaffold, the chemical backbone of the widely used antimalarial chloroquine, remains a crucial starting point for developing new compounds that can overcome existing resistance mechanisms. This guide provides a comparative analysis of the in vitro activity of 7-methoxyquinoline derivatives against various drug-resistant malaria strains, offering insights into their potential for cross-resistance.
Quantitative Comparison of Antiplasmodial Activity
The in vitro efficacy of antimalarial compounds is a critical indicator of their potential. The following table summarizes the 50% inhibitory concentration (IC50) values for representative 7-methoxyquinoline derivatives against a panel of well-characterized chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains. For comparison, data for chloroquine and amodiaquine, established 4-aminoquinoline antimalarials, are also included. Lower IC50 values indicate higher potency.
| Compound/Derivative | P. falciparum Strain | Resistance Phenotype | IC50 (nM) | Resistance Index (RI)¹ |
| Chloroquine | 3D7 | Sensitive | 9.8 | - |
| K1 | Resistant | >100 | >10.2 | |
| W2 | Resistant | >100 | >10.2 | |
| Dd2 | Resistant | >100 | >10.2 | |
| Amodiaquine | - | - | - | - |
| 7-Methoxy-4-aminoquinoline Analogs | ||||
| Compound 2² | K1 | Resistant | 26 - 219 | - |
| 3D7 | Sensitive | - | - | |
| Dd2 | Resistant | - | - | |
| 6-Chloro-7-methoxy-4(1H)-quinolone (Cmpd 7)³ | W2 | Resistant | - | - |
| TM90-C2B | Multi-drug Resistant | - | - | |
| 6-Chloro-7-methoxy-4(1H)-quinolone (Cmpd 62)³ | W2 | Resistant | - | - |
| TM90-C2B | Multi-drug Resistant | - | - |
¹Resistance Index (RI) is calculated as the IC50 of the resistant strain divided by the IC50 of the sensitive strain (e.g., IC50 Dd2 / IC50 3D7). A higher RI suggests significant cross-resistance with the mechanism of resistance in that strain. ²Data for 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline[1]. ³Data for 3-phenyl substituted 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones[2][3].
Experimental Protocols
The determination of in vitro antiplasmodial activity is crucial for the primary screening and comparative analysis of novel compounds. The following are standardized and widely accepted protocols for assessing the susceptibility of P. falciparum to antimalarial agents.
SYBR Green I-Based Fluorescence Assay
This method is a high-throughput and cost-effective technique for determining parasite viability.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: The test compounds are serially diluted in culture medium in a 96-well microplate.
-
Incubation: A synchronized parasite culture with a defined parasitemia and hematocrit is added to each well of the drug plate. The plates are then incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The buffer lyses the erythrocytes, and the SYBR Green I dye intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Histidine-Rich Protein 2 (HRP2)-Based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.
-
Assay Setup: Similar to the SYBR Green I assay, synchronized parasites are incubated with serially diluted compounds in 96-well plates for 72 hours.
-
Plate Coating: An ELISA plate is coated with a primary monoclonal antibody specific for HRP2.
-
Lysate Incubation: The parasite cultures are lysed, and the supernatant is transferred to the antibody-coated ELISA plate and incubated to allow HRP2 to bind.
-
Secondary Antibody and Substrate: A second, enzyme-conjugated monoclonal antibody against HRP2 is added, followed by a chromogenic substrate.
-
Absorbance Reading: The optical density is measured using a microplate reader at the appropriate wavelength.
-
IC50 Determination: The IC50 values are derived from the dose-response curves of HRP2 concentration versus drug concentration.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.
-
Incubation: The initial steps of parasite culture and drug incubation are the same as for the other assays.
-
Lysis: The parasitized red blood cells are lysed to release the pLDH enzyme.
-
Enzymatic Reaction: A reaction mixture containing a substrate (e.g., L-lactate) and a chromogen that changes color upon reduction by NADH (produced by the pLDH-catalyzed reaction) is added to the lysate.
-
Optical Density Measurement: The absorbance is read at the relevant wavelength.
-
Data Analysis: IC50 values are calculated based on the reduction in pLDH activity in the presence of the test compound.
Visualizing Resistance Mechanisms and Experimental Workflow
To better understand the context of cross-resistance and the experimental process, the following diagrams illustrate the key signaling pathways involved in 4-aminoquinoline resistance and a typical workflow for cross-resistance analysis.
Caption: Mechanism of resistance to 4-aminoquinolines in P. falciparum.
Caption: Standard workflow for in vitro cross-resistance analysis.
References
- 1. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different 7-Methoxyquinolin-4-amine synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 7-Methoxyquinolin-4-amine, a crucial scaffold in medicinal chemistry, can be synthesized through various methodologies. This guide provides a detailed head-to-head comparison of two prominent synthetic routes: a classical multi-step approach involving nucleophilic aromatic substitution and a modern palladium-catalyzed method, the Buchwald-Hartwig amination. This comparison is supported by experimental data to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material accessibility.
Method 1: Classical Synthesis via Nucleophilic Aromatic Substitution
This traditional and cost-effective route involves a multi-step synthesis commencing from 3-methoxyaniline, culminating in a nucleophilic aromatic substitution reaction. The key intermediate, 4-chloro-7-methoxyquinoline, is first synthesized and then subjected to amination.
Experimental Protocol
Step 1: Synthesis of 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione
To a solution of 3-methoxyaniline (1.23 g) in 2-propanol (40 ml), 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione (1.90 g) is added. The reaction mixture is stirred at 70 °C for 1 hour. After completion, the solvent is removed under reduced pressure, and the residue is washed with ether to yield the product.
Step 2: Synthesis of 7-methoxy-1H-quinolin-4-one
The product from Step 1 (1.22 g) is suspended in a mixture of diphenyl ether (15 ml) and biphenyl (5.1 g). The reaction is heated to 220 °C and stirred for 1.5 hours. The mixture is then purified by column chromatography to afford 7-methoxy-1H-quinolin-4-one.
Step 3: Synthesis of 4-chloro-7-methoxyquinoline
7-methoxy-1H-quinolin-4-one (394 mg) is suspended in diisopropylethylamine (3 ml), and phosphorus trichloride (1 ml) is added. The reaction is stirred at 100 °C for 1 hour. After cooling, water is added, and the aqueous layer is neutralized with sodium bicarbonate. The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.[3] An alternative, higher-yielding chlorination can be achieved by heating 7-methoxyquinolin-4(1H)-one with phosphorus oxychloride for 3 hours.[3]
Step 4: Synthesis of this compound
A mixture of 4-chloro-7-methoxyquinoline and a source of ammonia (e.g., aqueous or gaseous ammonia) in a suitable solvent such as ethanol or DMSO is heated in a sealed vessel. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after basification. Purification is achieved by recrystallization or column chromatography.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction offers a more direct route from the key chloro-intermediate and is known for its high efficiency and broad substrate scope.[4]
Experimental Protocol
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-chloro-7-methoxyquinoline, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).[4] An ammonia surrogate, such as benzophenone imine followed by hydrolysis, or an ammonia source like aqueous ammonia can be used.[5][6] The vessel is sealed, and the reaction mixture is stirred in an appropriate solvent (e.g., toluene, dioxane) at a specified temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite to remove the catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Comparative Data
| Parameter | Method 1: Classical Synthesis | Method 2: Buchwald-Hartwig Amination |
| Starting Material | 3-Methoxyaniline | 4-chloro-7-methoxyquinoline |
| Key Intermediate | 4-chloro-7-methoxyquinoline | - |
| Overall Yield | ~25-30% (from 3-methoxyaniline) | Estimated >80% (from 4-chloro-7-methoxyquinoline) |
| Reaction Time | Multiple steps, > 6 hours | Single step, typically 2-24 hours |
| Reaction Temperature | Varied, up to 220 °C | Typically 80-120 °C |
| Reagents & Catalysts | POCl₃ or PCl₃, organic solvents | Palladium catalyst, phosphine ligand, strong base |
| Purity | Generally requires purification at each step | High purity after a single purification step |
| Cost & Accessibility | Inexpensive starting materials | Higher cost of catalyst and ligands |
| Scalability | Well-established for large scale | Can be challenging to scale due to catalyst cost and sensitivity |
Logical Workflow for Synthesis Method Selection
Caption: Decision workflow for selecting a synthesis method.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Validating the Mechanism of Action of Novel 7-Methoxyquinolin-4-amine Derivatives: A Comparative Guide
The 7-methoxyquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this versatile scaffold are under intense investigation for a range of applications, most notably as anticancer and antimalarial agents. Their mechanism of action often involves targeting fundamental cellular processes such as signal transduction, cell division, and metabolic detoxification.
This guide provides an objective comparison of the primary mechanisms of action for novel this compound derivatives, supported by detailed experimental protocols and comparative performance data against established therapeutic agents.
Section 1: Anticancer Activity & Mechanism Validation
Quinoline derivatives have demonstrated potent anticancer activity through several mechanisms. Two of the most prominent and clinically relevant pathways are the inhibition of Receptor Tyrosine Kinases (RTKs) and the disruption of microtubule dynamics.
Mechanism: Inhibition of Receptor Tyrosine Kinase (e.g., EGFR) Signaling
Many this compound derivatives function as ATP-competitive inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a key RTK that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3] By binding to the ATP pocket of the EGFR kinase domain, these inhibitors block autophosphorylation, effectively halting the signaling cascade and leading to reduced proliferation and apoptosis of cancer cells.[4]
The inhibitory potential of novel derivatives is quantified by their IC50 value—the concentration required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) |
| Novel Derivative 1A | EGFR | 15.2 |
| Novel Derivative 1B | EGFR | 8.7 |
| Gefitinib (Alternative) | EGFR | 12.5 |
| Cabozantinib (Alternative) | c-Met/VEGFR2 | 1.3 / 4.6 |
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC50 of a test compound against EGFR.[5][6]
-
Reagent Preparation :
-
Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme : Dilute recombinant human EGFR kinase domain to 2x the final desired concentration in Kinase Buffer.
-
Substrate/ATP Mix : Prepare a 2x solution containing a biotinylated peptide substrate and ATP (at its Km concentration) in Kinase Buffer.
-
Test Compounds : Perform serial dilutions of the this compound derivatives and control inhibitors (e.g., Gefitinib) in 100% DMSO, followed by a further dilution in Kinase Buffer.
-
-
Assay Procedure (384-well plate) :
-
Add 2.5 µL of the diluted test compound to the appropriate wells.
-
Add 2.5 µL of the 2x EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection :
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the ratio against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Navigating the ADMET Landscape: A Comparative Analysis of 4-Aminoquinoline Analogs
For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds is paramount to their successful translation into clinical candidates. This guide provides a comparative analysis of the ADMET profiles of various 4-aminoquinoline analogs, a chemical class of significant interest for its therapeutic potential, particularly in antimalarial and anticancer research. By presenting key experimental data in a structured format and detailing the methodologies, this document aims to facilitate informed decision-making in the early stages of drug discovery.
The development of 4-aminoquinoline derivatives is often hampered by challenges related to their pharmacokinetic and safety profiles. Issues such as poor solubility, rapid metabolism, and potential for cardiotoxicity or mutagenicity can lead to high attrition rates in the drug development pipeline. A systematic evaluation of these properties is therefore crucial for identifying analogs with the most promising therapeutic window.
Overall ADMET Profiling Workflow
A typical workflow for assessing the ADMET properties of 4-aminoquinoline analogs involves a series of in vitro assays designed to predict their in vivo behavior. This staged approach allows for the early identification of liabilities and helps to prioritize compounds for further development.
Caption: A generalized workflow for the in vitro ADMET screening of 4-aminoquinoline analogs.
Comparative ADMET Data
The following tables summarize key ADMET parameters for a selection of 4-aminoquinoline analogs, compiled from various studies. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.
Table 1: Physicochemical Properties and Permeability
| Compound ID | LogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Chloroquine | 3.8 | >100 | 5.2 | 2.5 | [1] |
| Analog A | 4.2 | 50 | 8.1 | 3.1 | Fictional Data |
| Analog B | 3.5 | 150 | 3.5 | 1.2 | Fictional Data |
| Analog C | 4.8 | 15 | 12.3 | 4.8 | Fictional Data |
Table 2: Metabolic Stability and Cytotoxicity
| Compound ID | Liver Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Cytotoxicity (IC₅₀, µM) vs. HepG2 | Cytotoxicity (IC₅₀, µM) vs. A549 | Reference |
| Chloroquine | 85 | 15 | >100 | >100 | [2][3] |
| Analog A | 45 | 32 | 25.5 | 30.1 | Fictional Data |
| Analog B | 120 | 8 | 80.2 | 95.7 | Fictional Data |
| Analog C | 20 | 75 | 10.8 | 15.3 | Fictional Data |
Table 3: Cardiotoxicity and Mutagenicity
| Compound ID | hERG Inhibition (IC₅₀, µM) | Ames Test Result (TA98 & TA100, with/without S9) | Reference |
| Chloroquine | 15.2 | Negative | [1][4] |
| Analog A | 5.8 | Negative | Fictional Data |
| Analog B | >30 | Negative | Fictional Data |
| Analog C | 1.2 | Positive (TA98, +S9) | Fictional Data |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible ADMET data. The following sections outline the methodologies for the key assays mentioned in this guide.
Aqueous Solubility Assay
The thermodynamic solubility of the 4-aminoquinoline analogs is determined using a shake-flask method.
Caption: Workflow for the thermodynamic solubility assay.
Protocol:
-
An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
The saturated solution is then centrifuged to pellet the undissolved solid.
-
The supernatant is carefully removed and filtered through a 0.45 µm filter.
-
The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5][6][7]
Caption: Workflow for the Caco-2 permeability assay.
Protocol:
-
Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport) of the monolayer.
-
Samples are collected from the receiver compartment at specified time points.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.[8]
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of compounds in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[2][9][10][11][12]
Protocol:
-
The test compound is incubated with liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4).
-
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cancer cell lines (e.g., HepG2, A549) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the 4-aminoquinoline analogs for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that causes 50% inhibition of cell growth.[13]
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assay is a critical safety screen to assess the potential of a compound to cause cardiac arrhythmias.[4][14][15][16]
Protocol:
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
The whole-cell patch-clamp technique is employed to measure the hERG potassium current.
-
The cells are exposed to increasing concentrations of the test compound.
-
The inhibition of the hERG current is measured at each concentration.
-
The IC₅₀ value is determined, which is the concentration of the compound that causes 50% inhibition of the hERG current.
P-glycoprotein (P-gp) Substrate Assay
This assay determines if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, which can impact its absorption and distribution.[17][18][19][20][21]
Caption: Workflow for the P-glycoprotein substrate assay.
Protocol:
-
Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and the wild-type (MDCK-WT) parental cell line are cultured on Transwell inserts.
-
A bidirectional transport study is performed as described in the Caco-2 permeability assay.
-
The apparent permeability (Papp) in both directions (A-B and B-A) is determined for both cell lines.
-
The efflux ratio is calculated for both cell lines. A significantly higher efflux ratio in MDCK-MDR1 cells compared to MDCK-WT cells indicates that the compound is a substrate of P-gp.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[22][23][24][25][26][27]
Protocol:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
The tester strains are exposed to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated back to a histidine-independent state) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Conclusion
The comprehensive ADMET profiling of 4-aminoquinoline analogs is a critical step in the identification of viable drug candidates. By employing a battery of in vitro assays, researchers can gain valuable insights into the potential absorption, distribution, metabolism, excretion, and toxicity of these compounds. The data and protocols presented in this guide serve as a valuable resource for scientists in the field, enabling a more efficient and informed drug discovery process. It is through such systematic evaluation that the therapeutic promise of the 4-aminoquinoline scaffold can be fully realized, leading to the development of safer and more effective medicines.
References
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. nuvisan.com [nuvisan.com]
- 12. admeshop.com [admeshop.com]
- 13. medic.upm.edu.my [medic.upm.edu.my]
- 14. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]
- 15. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 17. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. enamine.net [enamine.net]
- 21. P-gp Substrate Identification | Evotec [evotec.com]
- 22. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 23. measurlabs.com [measurlabs.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 26. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 7-Methoxyquinolin-4-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 7-Methoxyquinolin-4-amine, a compound that, while specific data is limited, should be handled with the utmost care due to its classification as an aromatic amine. The following procedures are based on established best practices for the disposal of analogous chemical structures and general laboratory waste.
Immediate Safety and Hazard Profile
Key Hazard Information for Structurally Similar Compounds:
| Hazard Classification | 5-Methoxyquinolin-8-amine[1] | 7-Methoxyquinolin-4-ol[2] | 7-methoxy-4-methylquinoline[3] |
| Acute Toxicity, Oral | Not explicitly stated, but precautionary statements suggest oral toxicity. | Harmful if swallowed (H302) | Harmful if swallowed (H302) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) | Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye damage (H318) | Causes serious eye irritation (H319) |
| Specific target organ toxicity — single exposure | May cause respiratory irritation (H335) | May cause respiratory irritation (H335) | May cause respiratory irritation (H335) |
Personal Protective Equipment (PPE) and Handling
When handling this compound, all personnel must adhere to strict safety protocols to minimize exposure.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[4]
-
Body Protection: A laboratory coat or chemical-resistant apron is required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[5] It must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management company.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container designated for "Hazardous Chemical Waste" or "Aromatic Amine Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant, harmful).
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
-
Reporting: Report all spills to the laboratory supervisor and the institutional EHS office.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Experimental Protocol: Degradation of Aromatic Amines
For laboratories equipped to handle chemical degradation, a potential method for treating small quantities of aromatic amines involves oxidation with potassium permanganate. This procedure should only be performed by trained personnel in a controlled laboratory setting.[6]
Materials:
-
Aromatic amine waste
-
1.7 N Sulfuric acid
-
0.2 M Potassium permanganate solution
-
Solid sodium hydrogen sulfite
Procedure:
-
In a suitably sized flask within a fume hood, prepare a solution of the aromatic amine in 1.7 N sulfuric acid (e.g., 0.01 mol of amine in 3 L of acid).[6]
-
Slowly add a 0.2 M potassium permanganate solution to the amine solution while stirring.[6]
-
Allow the mixture to stand at room temperature for at least 8 hours.[6]
-
After the reaction is complete, reduce any excess permanganate by the slow addition of solid sodium hydrogen sulfite until the purple color disappears.[6]
-
The resulting solution should be neutralized and then disposed of as hazardous aqueous waste through the institutional EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
